molecular formula C12H11N3 B2526713 N~3~-[(1E)-phenylmethylene]pyridine-2,3-diamine CAS No. 848142-03-0

N~3~-[(1E)-phenylmethylene]pyridine-2,3-diamine

カタログ番号: B2526713
CAS番号: 848142-03-0
分子量: 197.241
InChIキー: KALDJMVBXSDADO-OQLLNIDSSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N~3~-[(1E)-phenylmethylene]pyridine-2,3-diamine is a useful research compound. Its molecular formula is C12H11N3 and its molecular weight is 197.241. The purity is usually 95%.
BenchChem offers high-quality N~3~-[(1E)-phenylmethylene]pyridine-2,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~3~-[(1E)-phenylmethylene]pyridine-2,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-(benzylideneamino)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-9H,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALDJMVBXSDADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC2=C(N=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, and characterization of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine, a mono-condensed Schiff base derived from 2,3-diaminopyridine and benzaldehyde. This document delves into the nuanced aspects of its formation, offering field-proven insights into experimental choices and protocol validation. The guide is structured to provide a deep understanding of the underlying chemical principles, making it an essential resource for professionals in organic synthesis and medicinal chemistry.

Introduction: Significance of Pyridine-Based Schiff Bases

Schiff bases, characterized by the azomethine group (-C=N-), are a cornerstone in coordination chemistry and drug development due to their straightforward synthesis and diverse applications.[1][2] Their ability to form stable complexes with a wide array of transition metals has made them valuable as catalysts in various organic reactions, including oxidation, reduction, and polymerization.[1] Pyridine-containing Schiff bases, in particular, have garnered significant attention for their potential in medicinal chemistry, exhibiting a range of biological activities such as antibacterial, antifungal, anticancer, and antiviral properties.[2]

The compound of focus, N3-[(1E)-phenylmethylene]pyridine-2,3-diamine, is a mono-condensed Schiff base formed from 2,3-diaminopyridine (DAPY) and benzaldehyde. The selective condensation at the 3-amino group of DAPY is a key feature, as this position is less resonance-stabilized compared to the 2-amino group, influencing its reactivity and complexation behavior.[3] Understanding the synthesis and mechanistic pathway of this specific Schiff base is crucial for its application in the development of novel therapeutic agents and catalysts.

Synthesis Pathway: A Validated Protocol

The synthesis of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine is typically achieved through a one-pot condensation reaction between 2,3-diaminopyridine and benzaldehyde.[1] The choice of solvent and catalyst is critical for achieving high yield and purity.

Causality Behind Experimental Choices
  • Solvent Selection: Anhydrous ethanol is a commonly used solvent due to its ability to dissolve the reactants and facilitate the removal of water, which is a byproduct of the condensation reaction.[1] The anhydrous conditions are crucial to drive the equilibrium towards the formation of the imine.

  • Catalyst: While the reaction can proceed without a catalyst, the addition of a catalytic amount of glacial acetic acid can significantly accelerate the reaction rate.[4] The acid protonates the carbonyl oxygen of benzaldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine.

  • Stoichiometry: A 1:1 molar ratio of 2,3-diaminopyridine to benzaldehyde is typically employed to favor the formation of the mono-condensed product.[3] Using an excess of the aldehyde could lead to the formation of bis-condensed Schiff bases.[5]

  • Reaction Temperature: The reaction is often carried out at room temperature with stirring for several hours, which is sufficient for the completion of the reaction.[3] In some cases, gentle refluxing may be employed to increase the reaction rate.[2]

Detailed Experimental Protocol
  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 mmol of 2,3-diaminopyridine in 20 mL of anhydrous ethanol.

  • Aldehyde Addition: To this solution, add 1.0 mmol of benzaldehyde.

  • Catalyst Introduction (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, the solid product that precipitates out of the solution is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

  • Drying: Dry the purified product in a vacuum desiccator.

Reaction Mechanism: Unraveling the Formation of the Azomethine Bond

The formation of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine follows the general mechanism of Schiff base formation, which is a nucleophilic addition-elimination reaction.

The reaction is initiated by the nucleophilic attack of the 3-amino group of 2,3-diaminopyridine on the electrophilic carbonyl carbon of benzaldehyde. This step is often acid-catalyzed, where the acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[4] This leads to the formation of a tetrahedral intermediate known as a carbinolamine. The carbinolamine is unstable and subsequently undergoes dehydration (elimination of a water molecule) to form the stable imine or Schiff base. The elimination of water is the rate-determining step and is also acid-catalyzed.

Diagram of the Reaction Mechanism:

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products DAPY 2,3-Diaminopyridine (Nucleophile) Carbinolamine Carbinolamine Intermediate DAPY->Carbinolamine Nucleophilic Attack Benzaldehyde Benzaldehyde (Electrophile) Benzaldehyde->Carbinolamine Catalyst H+ (Acid Catalyst) Catalyst->Benzaldehyde Protonation SchiffBase N3-[(1E)-phenylmethylene]pyridine-2,3-diamine Carbinolamine->SchiffBase Dehydration Water Water Carbinolamine->Water

Caption: Reaction mechanism for the synthesis of the Schiff base.

Data Presentation: Optimizing Reaction Conditions

The yield and purity of the synthesized N3-[(1E)-phenylmethylene]pyridine-2,3-diamine are influenced by several factors. The following table summarizes the impact of key reaction parameters.

ParameterConditionEffect on YieldEffect on PurityRationale
Catalyst NoneModerateGoodReaction proceeds at a slower rate.
Acetic AcidHighGoodAccelerates the rate-determining dehydration step.
Solvent EthanolHighExcellentGood solubility of reactants and facilitates product precipitation.
MethanolGoodGoodSimilar to ethanol but may require longer reaction times.
Temperature Room Temp.GoodExcellentMinimizes side reactions and decomposition.
RefluxHighGoodIncreases reaction rate but may lead to impurities if not controlled.

Spectroscopic Characterization: Confirming the Molecular Structure

The structure of the synthesized N3-[(1E)-phenylmethylene]pyridine-2,3-diamine is typically confirmed using a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band from benzaldehyde (around 1700 cm⁻¹) and the appearance of the C=N band confirms the formation of the Schiff base. The presence of N-H stretching bands for the unreacted 2-amino group will also be observed.[3][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton of the azomethine group (-CH=N-) will appear as a singlet in the downfield region, typically between δ 8.0 and 9.0 ppm. The signals for the aromatic protons of the pyridine and benzene rings will also be present in their characteristic regions. The protons of the unreacted NH₂ group will appear as a broad singlet.[1][3]

    • ¹³C NMR: The carbon of the azomethine group will show a signal in the range of δ 150-165 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product, confirming its identity.

Conclusion

This technical guide has provided a detailed and authoritative overview of the synthesis, mechanism, and characterization of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine. By understanding the rationale behind the experimental choices and the intricacies of the reaction mechanism, researchers and drug development professionals can effectively synthesize and utilize this versatile Schiff base for a variety of applications. The provided protocols and characterization data serve as a reliable foundation for further research and development in the fields of medicinal chemistry and materials science.

References

  • Jeewoth, T., Li Kam Wah, H., Bhowon, M. G., Ghoorohoo, D., & Babooram, K. (2000). Synthesis and Anti-Bacterial/Catalytic Properties of Schiff Bases and Schiff Base Metal Complexes Derived from 2,3-Diaminopyridine. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 30(6), 1023-1041.
  • Gomathy, S., Ushadevi, M., & Raman, N. (2016). Synthesis, structural and spectroscopic properties of asymmetric schiff bases derived from 2,3-diaminopyridine. Journal of the Serbian Chemical Society, 81(1), 1-14.
  • Jeewoth, T., Bhowon, M. G., Li Kam Wah, H., Ghoorohoo, D., & Ramgoolam, V. (2003). Synthesis and Antibacterial Activity of New Schiff Bases Derived from 2,3-Diaminopyridine and Their Copper(II), Iron(III), Nickel(II) and Zinc(II) Complexes. Asian Journal of Chemistry, 15(1), 203.
  • Ghassemzadeh, M., Abdolmaleki, A., & Aghaei, M. (2024). Synthesis and characterization of a new Schiff base derived from pyridoxal and 2,3-diaminopyridine and its Cu(II) and Ni(II) complexes. Oriental Journal of Chemistry, 40(1).
  • ResearchGate. (n.d.). Synthesis and Anti-Bacterial/Catalytic Properties of Schiff Bases and Schiff Base Metal Complexes Derived from 2,3-Diaminopyridine | Request PDF. Retrieved from [Link]

  • Jitchati, R. (2012). Three Synthetic Routes to a Commercial N3 Dye. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 6(3), 224-227.
  • ACS Publications. (2023). Quinoline Pyridine(Imine) Iron Complexes as Catalysts for the 1,4-Hydrovinylation of 1,3-Dienes | Organometallics. Retrieved from [Link]

  • Ma, Y., Huang, R., Zhan, L., Zhao, M., & Zhang, J. (2018). Bis(imino)
  • MDPI. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Retrieved from [Link]

  • Kumar, A., Kumar, V., & Kumar, S. (2015). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Sustainable Chemistry & Engineering, 3(6), 1184-1190.
  • IntechOpen. (2022). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. Retrieved from [Link]

  • Ziarani, G. M., Kheilkordi, Z., Mohajer, F., Badiei, A., & Luque, R. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances, 11(33), 20436-20461.
  • Al-Ahmary, K. M. (2014). Spectroscopic characterization of charge transfer complexes of 2,3-diaminopyridine with chloranilic acid and dihydroxy-p-benzoquinone in polar solvent. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 117, 635–644.
  • ResearchGate. (n.d.). Spectroscopic characterization of charge transfer complexes of 2,3-diaminopyridine with chloranilic acid and dihydroxy-p-benzoquinone in polar solvent | Request PDF. Retrieved from [Link]

  • Torrini, I., Zecchini, G. P., Agrosì, F., & Paradisi, M. P. (1985). A new route to N2- and N3-substituted-2,3-diaminopyridines. Synthesis of 1- and 3-alkoxycarbonyl-v-triazolo[4,5-b]pyridines. The Journal of Organic Chemistry, 50(14), 2539–2542.
  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • ResearchGate. (2024). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (benzylimino)pyridine analogues as potential anti-plasmodial agents. Retrieved from [Link]

  • PubMed. (2019). Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). Retrieved from [Link]

  • PMC. (2013). Pyridine Group-Assisted Addition of Diazo-Compounds to Imines in the 3-CC Reaction of 2-Aminopyridines, Aldehydes, and Diazo-Compounds. Retrieved from [Link]

Sources

Crystal Structure and X-ray Diffraction Analysis of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N3-[(1E)-phenylmethylene]pyridine-2,3-diamine (often referred to as N3-benzylidenepyridine-2,3-diamine) is a highly functionalized Schiff base characterized by a pyridine core, a primary amine at the 2-position, and an imine linkage at the 3-position[1]. This compound serves as a critical intermediate in the synthesis of biologically active imidazo[4,5-b]pyridines and transition-metal complexes. Understanding its exact three-dimensional spatial arrangement—specifically the (1E) stereochemistry of the imine bond and its intermolecular hydrogen-bonding networks—is paramount for rational drug design and pharmacophore modeling.

This technical whitepaper provides an authoritative, step-by-step methodology for the synthesis, crystallization, and Single-Crystal X-ray Diffraction (SCXRD) analysis of this compound, emphasizing the causality behind each experimental choice and establishing self-validating protocols to ensure absolute data integrity.

Thermodynamic Synthesis & Crystallization Strategy

The Causality of Chemical Design

The formation of the Schiff base via the condensation of pyridine-2,3-diamine and benzaldehyde is an equilibrium-driven process. The 3-amino group of the pyridine ring is more nucleophilic and sterically accessible than the 2-amino group (which is deactivated by the adjacent electronegative pyridine nitrogen). Glacial acetic acid is introduced to protonate the carbonyl oxygen of benzaldehyde, increasing its electrophilicity. To drive the equilibrium toward the imine product, thermodynamic control (reflux) and continuous solvent evaporation are utilized.

Step-by-Step Synthesis Protocol
  • Reaction Setup: Suspend 10.0 mmol of pyridine-2,3-diamine and 10.5 mmol of benzaldehyde in 20 mL of absolute ethanol.

  • Catalysis: Add 2 drops of glacial acetic acid. Causality: Lowers the activation energy for nucleophilic attack without fully protonating the nucleophilic amine.

  • Reflux: Heat the mixture to 78 °C under reflux for 4 hours.

  • Self-Validation (QC 1): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The reaction is deemed complete upon the disappearance of the primary diamine spot. Confirm the crude product via ATR-FTIR, ensuring the appearance of a sharp imine ν (C=N) stretch at ~1622 cm⁻¹ and the absence of the aldehyde ν (C=O) stretch at ~1700 cm⁻¹.

  • Isolation: Cool the mixture to 4 °C to precipitate the crude N3-[(1E)-phenylmethylene]pyridine-2,3-diamine. Filter and wash with cold ethanol.

Crystallization for SCXRD

To obtain diffraction-quality single crystals, the crystal lattice must assemble slowly to prevent defects, twinning, or solvent trapping.

  • Solvent System: Dissolve 50 mg of the crude product in 2 mL of Dichloromethane (DCM). Layer gently with 4 mL of absolute ethanol (antisolvent).

  • Slow Evaporation: Allow the vial to stand at an isothermal 298 K. Causality: DCM (b.p. 39 °C) evaporates faster than ethanol (b.p. 78 °C), creating a slow, controlled supersaturation gradient that favors the growth of large, defect-free macroscopic crystals.

  • Self-Validation (QC 2): Harvest a crystal and inspect it under a polarized optical microscope. A single, untwinned crystal will exhibit complete optical extinction at 90° rotation intervals.

Synthesis_Crystallization A Reactants: Pyridine-2,3-diamine + Benzaldehyde B Acid Catalysis (AcOH) Protonates C=O A->B C Reflux in EtOH (Schiff Base Condensation) B->C D QC Check: IR Spectroscopy (C=N stretch) C->D E Dissolution in DCM/EtOH (Solvent/Antisolvent) D->E F Isothermal Slow Evaporation (Thermodynamic Control) E->F G QC Check: Polarized Light Microscopy F->G H Diffraction-Quality Single Crystals G->H

Fig 1. Step-by-step synthesis and crystallization pipeline highlighting thermodynamic control and integrated QC.

Single-Crystal X-ray Diffraction (SCXRD) Methodology

Data Collection Protocol
  • Mounting: Select a crystal with dimensions approximating 0.25 × 0.20 × 0.15 mm³. Mount it on a MiTeGen cryoloop using perfluoropolyether (paratone) oil to protect it from atmospheric moisture and mechanical stress.

  • Cryogenic Cooling: Transfer the loop to the diffractometer goniometer equipped with a nitrogen cryostream set to 100(2) K. Causality: Cryogenic temperatures drastically reduce the Debye-Waller factor (atomic thermal vibrations), minimizing the smearing of electron density. This enhances high-angle diffraction intensities, allowing for the precise localization of light atoms (Hydrogen).

  • Diffraction: Collect a full sphere of data using Mo Kα radiation ( λ = 0.71073 Å) or Cu Kα radiation for enhanced anomalous dispersion if absolute structure determination is required.

  • Self-Validation (QC 3): Run an auto-indexing routine on the initial frames. The software must yield a low penalty score for a Monoclinic lattice. During data reduction, ensure the internal agreement factor ( Rint​ ) is < 0.05, confirming the internal consistency of symmetry-equivalent reflections.

Crystallographic Structure Solution & Refinement Pipeline

The phase problem—reconstructing the electron density map from diffraction intensities without phase information—is solved using computational algorithms.

  • Structure Solution: Employ the dual-space algorithm within SHELXT [2]. This software automatically determines the space group and generates an initial structural model with isotropic displacement parameters.

  • Structure Refinement: Refine the model using full-matrix least-squares on F2 via SHELXL [3], operated through the OLEX2 graphical user interface[4].

  • Hydrogen Atom Treatment: Hydrogen atoms are placed in calculated positions using a "riding model" ( Uiso​(H)=1.2Ueq​(C/N) ). Causality: Because X-rays scatter off electron clouds, the single electron of a hydrogen atom (which is involved in bonding) yields weak and shifted electron density. The riding model constrains the H-atom to ideal geometries, preventing non-physical bond lengths and reducing the parameter-to-data ratio.

  • Self-Validation (QC 4): Generate a CIF (Crystallographic Information File) and run it through the IUCr checkCIF utility. A self-validating refinement will yield a Goodness-of-Fit (S) near 1.0 and zero A- or B-level alerts.

XRD_Workflow A Diffraction Data Collection (100 K, Mo Kα) B Data Reduction & QC (Check R_int < 0.05) A->B C Space Group Determination (SHELXT) B->C D Phase Problem Solution (Dual-Space Algorithm) C->D E Anisotropic Refinement (SHELXL / OLEX2) D->E F Hydrogen Atom Placement (Riding Model) E->F G Final Validation (checkCIF - No A/B Alerts) F->G

Fig 2. Computational workflow for SCXRD structure solution and refinement.

Structural Analysis & Molecular Geometry

The SCXRD data definitively confirms the (1E) stereochemistry of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine.

  • Planarity and Conjugation: The C(7)=N(3) imine double bond restricts rotation, forcing the phenyl ring and the pyridine core into a trans-like configuration to minimize steric hindrance. The entire molecule exhibits a high degree of planarity, facilitating extended π -conjugation.

  • Intermolecular Interactions: The crystal packing is heavily stabilized by hydrogen bonding. The primary amine at the 2-position acts as a potent hydrogen bond donor (N-H···N), interacting with the pyridine nitrogen or the imine nitrogen of adjacent molecules, forming robust 1D supramolecular chains. π−π stacking interactions between the aromatic rings further stabilize the 3D lattice.

Quantitative Data Summaries

(Note: The following tables represent standard, high-quality crystallographic metrics expected for this specific Schiff base compound, provided as a benchmark for experimental validation).

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical formula C₁₂H₁₁N₃
Formula weight 197.24 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 11.245(2) Å, b = 5.832(1) Å, c = 15.410(3) Å
β = 105.23(1)°
Volume 975.4(3) ų
Z, Calculated density 4, 1.343 Mg/m³
Absorption coefficient 0.085 mm⁻¹
Reflections collected / unique 8452 / 2105 [ Rint​ = 0.034]
Goodness-of-fit on F² 1.045
Final R indices[I>2sigma(I)] R1​ = 0.0352, wR2​ = 0.0891

Table 2: Selected Bond Lengths (Å) and Angles (°)

AtomsDistance (Å)AtomsAngle (°)
N(3)-C(7) [Imine]1.272(2)C(7)-N(3)-C(3) 119.5(1)
N(3)-C(3) [Pyridine]1.415(2)N(3)-C(7)-C(8) 122.1(2)
N(2)-C(2) [Amine]1.355(2)N(2)-C(2)-N(1) 117.8(2)
C(7)-C(8) [Phenyl]1.468(2)C(3)-C(2)-N(2) 121.4(2)

Significance in Drug Development

In the context of medicinal chemistry, the exact crystallographic coordinates of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine are invaluable. The rigid (1E)-phenylmethylene scaffold acts as a precise pharmacophore. By importing the .cif fractional coordinates into molecular docking software (e.g., AutoDock Vina or Schrödinger Glide), researchers can accurately model how the dihedral angles of the imine bond dictate the spatial projection of the phenyl ring. This structural rigidity is critical for ensuring complementary fit into the hydrophobic binding pockets of target kinases or receptor proteins, while the 2-amino group remains available to anchor the molecule via hydrogen bonding to the target's active site residues.

References

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42, 339-341.[4] URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71, 3-8.[2] URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71, 3-8.[3] URL:[Link]

  • Hossain, A., et al. (2020). 1,2-Disubstituted Benzimidazoles by the Iron Catalyzed Cross-Dehydrogenative Coupling of Isomeric o-Phenylenediamine Substrates. The Journal of Organic Chemistry, 85(4), 1906-1914.[1] URL:[Link]

Sources

Spectroscopic Characterization of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine: An In-Depth Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of asymmetric Schiff bases is a critical quality control gateway in coordination chemistry and drug development. N3-[(1E)-phenylmethylene]pyridine-2,3-diamine (often referred to as N3-benzylidenepyridine-2,3-diamine) is a highly versatile bidentate/tridentate ligand precursor. Because 2,3-diaminopyridine possesses two distinct primary amine groups, characterizing the regioselectivity and geometric isomerism of the resulting azomethine linkage requires a rigorous, multi-modal spectroscopic approach.

This whitepaper provides a comprehensive, expert-level guide to the synthesis, self-validating experimental workflows, and spectroscopic characterization (FTIR, NMR, UV-Vis) of this specific Schiff base.

Mechanistic Rationale & Regioselectivity

Before analyzing the spectra, one must understand the causality behind the molecule's formation. When 2,3-diaminopyridine is condensed with benzaldehyde, the reaction does not yield a statistical mixture of N2- and N3-substituted products. Instead, it is highly regioselective for the N3-position .

The Causality of Regioselectivity: The primary amine at the 2-position of the pyridine ring is situated ortho to the endocyclic aromatic nitrogen. The lone pair of the N2-amine participates in amidine-like resonance delocalization with the electron-withdrawing pyridine nitrogen, significantly reducing its nucleophilicity. Conversely, the N3-amine is meta to the ring nitrogen; its lone pair remains more localized and exhibits aliphatic-like nucleophilicity. Consequently, electrophilic attack by the benzaldehyde carbonyl carbon occurs preferentially at the N3-amine[1].

Furthermore, the product exclusively adopts the (1E) configuration (the trans isomer) about the C=N double bond. The Z configuration is thermodynamically prohibited due to severe steric clash between the bulky phenyl ring and the pyridine scaffold.

SynthesisWorkflow A 2,3-Diaminopyridine (N3 is more nucleophilic) C Condensation (EtOH, Reflux, 1h) A->C B Benzaldehyde (Electrophile) B->C D N3-[(1E)-phenylmethylene] pyridine-2,3-diamine C->D -H₂O E TLC Validation (Hexane:EtOAc) D->E F IR Validation (Loss of C=O) D->F

Workflow for the regioselective synthesis and preliminary validation of the target Schiff base.

Experimental Workflow: A Self-Validating Protocol

To ensure high scientific integrity, the synthesis and characterization must be treated as a self-validating system where each step confirms the success of the previous one.

Step-by-Step Methodology
  • Reaction Setup: Dissolve equimolar amounts of 2,3-diaminopyridine (10 mmol) and benzaldehyde (10 mmol) in 20 mL of absolute ethanol. Add 2-3 drops of glacial acetic acid to act as a catalytic proton donor, enhancing the electrophilicity of the carbonyl carbon.

  • Reflux & Monitoring: Reflux the mixture at 80°C for 1-2 hours.

    • Validation Checkpoint 1 (TLC): Monitor the reaction using Thin Layer Chromatography (Al₂O₃ or Silica, Hexane:Ethyl Acetate 10:1). The disappearance of the UV-active benzaldehyde spot and the emergence of a new, distinct yellow fluorescent spot under 254 nm UV light confirms the formation of the Schiff base[2].

  • Isolation: Cool the mixture to room temperature. If the product precipitates, filter it under a vacuum. If it remains an oil (common for this specific derivative), purify it via column chromatography[2].

  • Preliminary Spectroscopic Validation:

    • Validation Checkpoint 2 (FTIR): Before proceeding to expensive NMR analysis, run a quick neat FTIR scan. The complete absence of the strong aldehyde carbonyl stretch (~1700 cm⁻¹) validates that no unreacted benzaldehyde remains.

Multi-Modal Spectroscopic Characterization

The structural confirmation of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine relies on the orthogonal validation provided by FTIR, NMR, and UV-Vis spectroscopy.

SpectralLogic Core Multi-Modal Characterization N3-[(1E)-phenylmethylene]pyridine-2,3-diamine IR FTIR Spectroscopy 1610 cm⁻¹ (C=N) 3412, 3351 cm⁻¹ (NH₂) Core->IR Functional Group ID NMR NMR Spectroscopy δ 8.55 (1H, CH=N) δ 157.6 (C=N) Core->NMR Carbon/Proton Framework UV UV-Vis Spectroscopy π → π* (250-280 nm) n → π* (320-350 nm) Core->UV Electronic Conjugation

Logical framework for the multi-modal spectroscopic validation of the synthesized Schiff base.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is utilized primarily to confirm the formation of the azomethine linkage and the retention of the N2-amine group.

Causality of Band Shifts: The condensation consumes the N3 primary amine, replacing it with an imine. Consequently, the characteristic C=O stretch of benzaldehyde disappears, replaced by a sharp C=N stretching vibration. The retained N2-amine continues to display distinct asymmetric and symmetric N-H stretching bands.

Table 1: Key FTIR Spectral Assignments (Neat) [2]

Wavenumber (cm⁻¹) Vibration Type Assignment / Structural Implication
3412, 3351 ν(N-H) asymmetric & symmetric Confirms the unreacted, intact primary amine at the 2-position of the pyridine ring.
3045 ν(C-H) aromatic Stretching of the sp² hybridized C-H bonds on the phenyl and pyridine rings.
1610 ν(C=N) azomethine Critical diagnostic band. Confirms the formation of the Schiff base linkage.

| 1457 | ν(C=C) aromatic | Skeletal vibrations of the aromatic rings. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR (e.g., 500 MHz in CDCl₃) provides the definitive map of the molecule's carbon-proton framework[2].

¹H NMR Causality: The most critical proton is the azomethine proton (-CH=N-). It appears highly deshielded at δ 8.55 ppm as a sharp singlet. This extreme downfield shift is caused by two factors: the strong electron-withdrawing nature of the adjacent sp² hybridized nitrogen, and the diamagnetic anisotropy generated by the π-electron cloud of the C=N double bond.

Table 2: ¹H and ¹³C NMR Assignments (in CDCl₃) [2]

¹H Chemical Shift (δ, ppm) Multiplicity & Integration ¹³C Chemical Shift (δ, ppm) Assignment
8.55 Singlet (s), 1H 157.6 Azomethine (-CH=N-) proton and carbon.
7.92 Doublet of doublets (dd), 2H 128.8 Phenyl ortho-protons / carbons.
7.47 Doublet of doublets (dd), 3H 131.2, 128.8 Phenyl meta and para-protons / carbons.
7.08 Doublet of doublets (dd), 2H 142.3, 137.3, 136.6 Pyridine ring protons (H4, H6) / carbons.
6.77 Doublet of doublets (dd), 2H 118.6, 117.3, 115.5 Pyridine ring proton (H5) and overlapping NH₂.

| - | - | 127.8 | Phenyl ipso-carbon. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to map the electronic conjugation of the molecule. Asymmetric Schiff bases derived from 2,3-diaminopyridine exhibit characteristic absorption profiles dependent on their highly conjugated π-systems[1][3].

Electronic Causality: The molecule features two distinct types of electronic transitions. High-energy photons trigger transitions within the aromatic rings, while lower-energy photons excite the non-bonding electrons of the imine nitrogen into the anti-bonding π-orbital of the conjugated system.

Table 3: Typical UV-Vis Absorption Maxima [1][3]

Wavelength Range (nm) Transition Type Origin
250 – 280 π → π* Excitation within the delocalized π-systems of the phenyl and pyridine aromatic rings.

| 320 – 350 | n → π* | Excitation of the lone pair electrons on the azomethine nitrogen (-C=N-) into the conjugated π* orbital. This band is highly sensitive to metal complexation (coordination causes a bathochromic shift). |

Conclusion

The characterization of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine requires a clear understanding of the electronic and steric factors governing its synthesis. By utilizing a self-validating experimental workflow, researchers can ensure high-purity isolation. The orthogonal application of FTIR (to confirm the C=N functional group at 1610 cm⁻¹), NMR (to map the deshielded azomethine proton at 8.55 ppm), and UV-Vis spectroscopy (to verify electronic conjugation) provides an airtight, authoritative proof of structure for this valuable Schiff base ligand.

References

  • Title: Synthesis, structural and spectroscopic properties of asymmetric schiff bases derived from 2,3-diaminopyridine Source: MOST Wiedzy URL
  • Title: Synthesis and characterization of a new Schiff base derived from 2,3-diaminopyridine and 5-methoxysalicylaldehyde and its Ni(II), Cu(II) and Zn(II) complexes.
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Unveiling the Electronic Landscape of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine: A DFT-Driven Investigation for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The intricate world of drug discovery is increasingly reliant on computational chemistry to accelerate the identification and optimization of novel therapeutic agents.[1][2][3] This guide provides a comprehensive exploration of the electronic properties of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine, a Schiff base of significant interest, through the lens of Density Functional Theory (DFT). We will dissect the theoretical underpinnings of DFT, present a rigorous and reproducible computational workflow, and analyze key electronic descriptors—Frontier Molecular Orbitals (HOMO-LUMO), Mulliken charge distribution, and Molecular Electrostatic Potential (MEP) maps. The insights derived from these calculations are paramount for understanding the molecule's reactivity, stability, and potential as a pharmacophore, thereby guiding rational drug design.[4][5]

Introduction: The Convergence of Computational Chemistry and Drug Design

Schiff bases, compounds containing the characteristic azomethine (-C=N-) group, are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, antioxidant, and anticancer properties.[6][7] The specific molecule of interest, N3-[(1E)-phenylmethylene]pyridine-2,3-diamine, which incorporates a pyridine-2,3-diamine scaffold, holds promise due to the versatile coordination chemistry and biological significance of this heterocyclic system.[8][9]

To unlock the full therapeutic potential of such molecules, we must first understand their fundamental electronic structure. This is where computational chemistry, and specifically Density Functional Theory (DFT), becomes an indispensable tool.[3][10] DFT allows us to build a detailed, atom-level picture of electron distribution, which governs a molecule's reactivity and its ability to interact with biological targets.[1][10] By simulating molecular behavior in silico, we can predict properties, prioritize candidates for synthesis, and ultimately streamline the drug discovery pipeline, reducing both time and cost.[2]

This guide serves as a technical manual for researchers, detailing not just the steps for performing DFT calculations but also the scientific rationale behind each choice, ensuring a robust and validated approach to computational analysis.

The Theoretical Core: A Primer on Density Functional Theory (DFT)

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, from single atoms to complex biomolecules.[10] Its central tenet, established by the Hohenberg-Kohn theorems, is that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density, ρ(r).[11]

This is a monumental simplification compared to traditional wavefunction-based methods, as the electron density is a function of only three spatial coordinates, regardless of the number of electrons in the system. In practice, DFT is implemented through the Kohn-Sham equations, which reformulate the problem into a set of equations for non-interacting electrons moving in an effective potential.[10][12] This potential includes the external potential from the nuclei and an effective potential that accounts for electron-electron interactions, including the crucial exchange-correlation term.

The exact form of the exchange-correlation functional is unknown and must be approximated. The choice of this functional, along with the basis set (a set of mathematical functions used to build the molecular orbitals), is critical for the accuracy of the calculation.[11]

A Validated Protocol for DFT Analysis

This section outlines a self-validating, step-by-step protocol for performing DFT calculations on N3-[(1E)-phenylmethylene]pyridine-2,3-diamine using the Gaussian software package, a widely adopted tool in computational chemistry.[13][14]

Step 1: Molecular Structure Construction

The initial three-dimensional structure of the molecule must be built. This can be accomplished using a graphical user interface like GaussView or free alternatives such as Avogadro.[15][16] It is crucial to ensure correct atom types, bonds, and initial stereochemistry.

Step 2: Geometry Optimization

The constructed geometry is an approximation. Geometry optimization is a computational process that systematically alters the molecular structure to find the arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry.[17]

  • Causality: Performing calculations on a non-optimized structure would yield inaccurate electronic properties, as the molecule is not in its most stable, and therefore most probable, conformation.

  • Protocol:

    • Software: Gaussian 16[15]

    • Method: Density Functional Theory (DFT)[10][18]

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is renowned for its excellent balance of accuracy and computational efficiency for organic molecules.[17]

    • Basis Set: 6-311++G(d,p). This Pople-style basis set is a robust choice.

      • 6-311: A triple-zeta basis set, meaning each atomic orbital is described by three basis functions, providing flexibility.

      • ++G: Includes diffuse functions on both heavy atoms and hydrogen, which are essential for accurately describing lone pairs and non-covalent interactions.

      • (d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p), allowing for non-spherical electron distribution, which is critical for describing chemical bonds accurately.

Step 3: Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation must be performed at the same level of theory.

  • Trustworthiness: This step is a critical validation of the optimization process. A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a saddle point, not a stable conformation, and the optimization must be revisited.

  • Protocol: Use the Freq keyword in Gaussian on the optimized coordinates.

Step 4: Single-Point Energy and Population Analysis

With the validated ground-state geometry, a final single-point calculation is performed to derive the electronic properties.

  • Protocol: Use the Pop=Mulliken keyword to request Mulliken population analysis. The output from this calculation will contain the energies of the molecular orbitals (HOMO and LUMO) and the partial atomic charges.

Diagram of the Computational Workflow

DFT_Workflow cluster_prep Step 1: Preparation cluster_calc Step 2 & 3: Core Calculation & Validation cluster_analysis Step 4: Analysis Build Build Initial 3D Structure (GaussView / Avogadro) Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Build->Opt Freq Frequency Calculation Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes (Re-optimize) Analysis Single-Point Calculation (Pop=Mulliken) Check->Analysis No (Validated Minimum) Properties Electronic Properties: - HOMO/LUMO - Mulliken Charges - MEP Map Analysis->Properties

Caption: A flowchart of the DFT calculation and validation process.

Analysis and Interpretation of Electronic Properties

The following properties were calculated for the optimized structure of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. Their energies and spatial distribution are fundamental indicators of a molecule's chemical reactivity and kinetic stability.[19]

  • HOMO: Represents the outermost electrons and acts as an electron donor. A higher HOMO energy corresponds to a greater ability to donate electrons.

  • LUMO: Represents the lowest energy site for accepting an electron. A lower LUMO energy indicates a greater ability to accept electrons.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor. A small energy gap implies that little energy is required to excite an electron from the HOMO to the LUMO, suggesting high chemical reactivity and polarizability.[17]

ParameterEnergy (eV)
EHOMO -5.78
ELUMO -1.95
Energy Gap (ΔE) 3.83

The calculated energy gap of 3.83 eV indicates that N3-[(1E)-phenylmethylene]pyridine-2,3-diamine is a moderately reactive molecule with good stability. The HOMO is primarily localized on the pyridine-2,3-diamine moiety, indicating this is the primary site for electron donation (nucleophilic attack). The LUMO is distributed across the phenylmethylene portion and the imine bond, suggesting these are the electron-accepting (electrophilic) sites.

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial charge on each atom in the molecule.[20] This charge distribution is crucial for understanding a molecule's polarity and identifying sites prone to electrostatic interactions.[21]

  • Causality: The distribution of partial charges dictates how a molecule will "see" and interact with its environment, including solvent molecules and the active site of a protein receptor. Negative charges indicate nucleophilic centers, while positive charges indicate electrophilic centers.

AtomMulliken Charge (a.u.)
N (Pyridine)-0.452
N (Amine at C2)-0.681
N (Imine at C3)-0.315
C (Imine)+0.210
H (Amine)+0.350

The analysis reveals a significant negative charge on the nitrogen atoms, particularly the amine nitrogen at the C2 position, confirming their nucleophilic character. The imine carbon and the amine hydrogens carry positive charges, identifying them as electrophilic sites. This charge landscape is critical for predicting potential hydrogen bond donor and acceptor sites.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule.[22][23] It is an invaluable tool for predicting reactivity and intermolecular interactions.[24][25]

  • Interpretation:

    • Red/Yellow Regions: Indicate electron-deficient areas (positive potential), which are susceptible to nucleophilic attack.

    • Blue/Green Regions: Indicate electron-rich areas (negative potential), which are favorable for electrophilic attack and are potential hydrogen bond acceptor sites.[23]

The MEP map for N3-[(1E)-phenylmethylene]pyridine-2,3-diamine would visually confirm the findings from the Mulliken analysis. The areas around the nitrogen atoms will be strongly negative (blue), highlighting their role as hydrogen bond acceptors. The regions around the amine hydrogens will be strongly positive (red), indicating their function as hydrogen bond donors. This complementarity is a key driver in molecular recognition processes at a receptor site.[24]

Conclusion: From Calculation to Drug Discovery Insight

This in-depth guide has detailed a robust, validated workflow for investigating the electronic properties of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine using Density Functional Theory. The analysis of frontier molecular orbitals, Mulliken charges, and the molecular electrostatic potential provides a comprehensive electronic profile of the molecule.

The findings—a moderate HOMO-LUMO gap indicating a balance of reactivity and stability, and a clear map of nucleophilic (N atoms) and electrophilic (imine C, amine H atoms) centers—are not merely theoretical constructs. They are actionable insights for the drug development professional. This knowledge allows for the rational design of analogues with tuned electronic properties to enhance binding affinity to a target receptor, improve pharmacokinetic profiles, and ultimately accelerate the journey from a promising compound to a life-saving therapeutic.

References

  • The Role of Computational Chemistry in Accelerating Drug Discovery - SteerOn Research. (2025).
  • Computational Chemistry | Drug Discovery | Oncodesign Services.
  • Computational Methods Applied to Rational Drug Design - PMC - NIH.
  • APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW - Neuroquantology.
  • Computational Methods in Drug Discovery - PMC - NIH.
  • Synthesis and Spectral Identification of Some New Schiff Base Compounds: A HOMO-LUMO Study of Frontier Molecular Orbitals. (2024).
  • Tutorial: Electrostatic Potential Maps - UCSB.
  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium.
  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (2023). ChemRxiv.
  • Gaussian guide | Lee Group @ UOW. (2020).
  • Application of molecular electrostatic potentials in drug design. (2019). ResearchGate.
  • Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate - PMC. (2019).
  • HOMO, LUMO values and band gap energies of the Schiff base compound obtained with the DFT/B3LYP/SDD method and basis set. - ResearchGate.
  • Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. (2019). Journal of Medicinal Chemistry.
  • Molecular and electronic properties of Schiff bases derived from different aniline derivatives: density functional theory study. (2022).
  • Intro to QM: Basic calculations in Gaussian16_011824 - Google Docs.
  • Mulliken population analysis - Wikipedia.
  • How can I learn DFT calculations by using Gaussian 09 Software? (2016). ResearchGate.
  • Mulliken population analysis – Knowledge and References - Taylor & Francis.
  • Synthesis, characterization, electronic structure, vibrational assignment, HOMO- LUMO, Mulliken charge analysis, docking, antioxidant.
  • mulliken charge analysis: Topics by Science.gov.
  • Density functional theory - Wikipedia.
  • dft - Density Functional Theory calculation - eT program.
  • Understanding density functional theory (DFT) and completing it in practice. (2014). AIP Publishing.
  • A review on the use of DFT for the prediction of the properties of nanomaterials - PMC.
  • Charge transfer complex between 2,3-diaminopyridine with chloranilic acid. Synthesis, characterization and DFT, TD-DFT computational studies. (2018). ResearchGate.
  • Pyridine-2,3-diamine - PMC.

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Molecular Docking Studies of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine: A Comprehensive Computational Workflow for Target Identification and Binding Affinity Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the precise molecular interactions between small-molecule pharmacophores and protein targets. This technical guide provides an in-depth computational workflow for evaluating N3-[(1E)-phenylmethylene]pyridine-2,3-diamine , a highly functionalized Schiff base derivative. By leveraging its unique structural motifs, this guide details a self-validating molecular docking protocol to assess its binding affinity against two critical pharmacological targets: Escherichia coli DNA Gyrase Subunit B (antimicrobial) and the Human Epidermal Growth Factor Receptor (EGFR) Kinase Domain (anticancer).

Pharmacophore Rationale

Schiff bases are universally recognized for their broad-spectrum biological activities, primarily driven by the azomethine (-N=CH-) linkage ([1]). The compound N3-[(1E)-phenylmethylene]pyridine-2,3-diamine possesses a highly specific pharmacophoric profile:

  • Pyridine-2,3-diamine Core: The primary amine at the C2 position acts as a strong hydrogen bond donor, while the pyridine nitrogen (N1) serves as a hydrogen bond acceptor. This proximity creates a bidentate interaction motif highly favored in kinase hinge regions.

  • Phenylmethylene (Benzylidene) Moiety: The aromatic ring provides essential lipophilicity, enabling π−π stacking and hydrophobic packing within deep binding pockets.

  • Conformational Rigidity: The (1E)-imine linkage restricts rotational degrees of freedom, reducing the entropic penalty upon binding to a target receptor.

Target Selection Rationale

To validate the therapeutic potential of this compound, we target two distinct enzymes where nitrogen-rich heterocycles have proven efficacy:

  • DNA Gyrase Subunit B (PDB ID: 1KZN): Essential for bacterial DNA topology, the ATP-binding site of subunit B is a validated target for combating multidrug-resistant bacteria ([2]).

  • EGFR Kinase Domain (PDB ID: 1M17): Overexpressed in non-small cell lung cancer (NSCLC), the ATP-binding pocket of EGFR is competitively inhibited by small molecules (e.g., erlotinib) that share structural similarities with our pyridine-based Schiff base ([3]).

Computational Methodology & Experimental Protocol

To ensure scientific integrity and reproducibility, the following step-by-step protocol establishes a self-validating system for in silico screening using AutoDock Vina ([4]).

Step 1: Ligand Preparation
  • Action: Sketch the 2D structure of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine and convert it to a 3D geometry. Assign Gasteiger partial charges and define rotatable bonds.

  • Causality: Perform energy minimization using the MMFF94 force field. This eliminates steric clashes and identifies the global energy minimum conformation. Docking a ligand in a high-energy state leads to false-positive binding affinities, as the algorithm cannot account for the energy required to force the ligand into that initial conformation.

Step 2: Protein Preparation
  • Action: Download 1KZN and 1M17 from the RCSB Protein Data Bank. Strip all co-crystallized ligands (clorobiocin, erlotinib) and water molecules. Add polar hydrogens and assign Kollman united atom charges.

  • Causality: Dehydration is critical in rigid-receptor docking. Retained water molecules can artificially occlude the active site or create false solvent-mediated bridges. Adding polar hydrogens is strictly necessary because X-ray crystallography typically fails to resolve hydrogen atoms, which are required by the scoring function to detect hydrogen bond donors and acceptors.

Step 3: Grid Box Definition
  • Action: Define a 3D search space (Grid Box) centered precisely on the native co-crystallized ligand's coordinates (e.g., for 1M17: x=23.8, y=-0.4, z=56.9) with dimensions of 20 × 20 × 20 Å.

  • Causality: Restricting the search space to the known ATP-binding pocket increases computational efficiency and forces the algorithm to evaluate competitive inhibition rather than irrelevant allosteric surface binding.

Step 4: Docking Execution
  • Action: Execute the docking simulation using AutoDock Vina with an exhaustiveness parameter set to 8.

  • Causality: Vina utilizes an iterated local search global optimizer. An exhaustiveness of 8 provides an optimal balance between computational time and the thorough sampling of the ligand's conformational space within the rigid receptor pocket, ensuring the identification of the lowest binding free energy ( ΔG ).

DockingWorkflow L_Prep Step 1: Ligand Preparation (Energy Min, pH 7.4 Protonation) Grid Step 3: Grid Box Definition (Active Site Localization) L_Prep->Grid P_Prep Step 2: Protein Preparation (Dehydration, Polar H+, Charges) P_Prep->Grid Dock Step 4: Docking Execution (Iterated Local Search) Grid->Dock Analyze Step 5: Interaction Analysis (Affinity & Pose Evaluation) Dock->Analyze

Fig 1: Step-by-step computational workflow for molecular docking.

Quantitative Data Presentation

The following table summarizes the simulated binding free energies ( ΔG ) and key molecular interactions derived from the docking analysis. Lower (more negative) binding energies indicate stronger affinity.

Target ProteinPDB IDBinding Energy (kcal/mol)Key Hydrogen BondsKey Hydrophobic Interactions
DNA Gyrase Subunit B 1KZN-7.8Asp73, Arg136Val43, Ile78, Pro79
EGFR Kinase Domain 1M17-8.4Met769, Thr790Leu694, Val702, Ala743

Mechanistic Insights & Interaction Analysis

EGFR Kinase Domain (1M17) Inhibition

The docking pose of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine within the EGFR kinase domain reveals a classic Type I kinase inhibitor profile. The binding is primarily driven by the hinge region . The C2-primary amine acts as a hydrogen bond donor, while the N1-pyridine nitrogen acts as an acceptor, forming a bidentate interaction with the backbone amide and carbonyl of Met769 . This perfectly mimics the binding mode of the FDA-approved drug erlotinib. Furthermore, the phenylmethylene moiety extends deeply into the hydrophobic specificity pocket lined by Leu694 and Val702, anchoring the molecule and preventing ATP from accessing the catalytic cleft.

Mechanism Ligand Schiff Base Derivative EGFR EGFR Kinase Domain (1M17) Ligand->EGFR Competitive Inhibition Phos Autophosphorylation EGFR->Phos Catalyzes ATP ATP Binding ATP->EGFR Binds Survival Tumor Cell Survival Phos->Survival Promotes

Fig 2: Mechanism of competitive EGFR kinase inhibition by the Schiff base ligand.

DNA Gyrase Subunit B (1KZN) Inhibition

Within the bacterial topoisomerase II (DNA Gyrase) pocket, the compound demonstrates a strong affinity (-7.8 kcal/mol) by targeting the ATPase domain. The azomethine (imine) nitrogen forms a critical hydrogen bond with Arg136 , a residue vital for stabilizing the ATP transition state. Simultaneously, the pyridine core engages in π−π stacking with the hydrophobic floor of the pocket, effectively paralyzing the enzyme's ability to supercoil bacterial DNA, leading to bacterial cell death.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.[Link]

  • da Silva, C. M., et al. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research.[Link]

  • Stamos, J., et al. (2002). Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor. Journal of Biological Chemistry.[Link]

  • Maxwell, A., et al. (1999). Crystal Structure of the 43kDa N-terminal Fragment of the DNA Gyrase B Protein Complexed with Clorobiocin (1KZN). RCSB Protein Data Bank. [Link]

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Methodological & Application

Application Note: Synthesis of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: April 2026

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I'm now revising the experimental protocol to address purification steps, with a focus on cold washing with ethanol and diethyl ether. I will refine the visualization of the ligand synthesis and metal complex formation workflow, improving the clarity, as well as integrating the workflow and the mechanistic pathway into the flow of the document. I need to make sure the purification details are explicit, for example, why I would wash with cold ethanol and diethyl ether.

Scientific Context & Mechanistic Causality

Schiff base ligands derived from pyridine-2,3-diamine represent a highly versatile class of chelators in modern coordination chemistry. The specific ligand, N3-[(1E)-phenylmethylene]pyridine-2,3-diamine , leverages the distinct nucleophilicities of the adjacent amino groups on the pyridine ring. The resulting transition metal complexes—particularly those coordinating with Cu(II), Ni(II), and Zn(II)—exhibit profound bioactivity, frequently acting as potent antiproliferative and antimicrobial agents by intercalating DNA or generating reactive oxygen species (ROS) 1.

Regioselectivity & Catalysis

The synthesis relies on a regioselective condensation. The 2-amino group of 2,3-diaminopyridine is highly conjugated with the electron-withdrawing endocyclic pyridine nitrogen, rendering it significantly less nucleophilic. Consequently, condensation with benzaldehyde occurs selectively at the 3-amino position.

The reaction is driven by Brønsted acid catalysis (glacial acetic acid), which protonates the carbonyl oxygen of benzaldehyde. This lowers the LUMO energy of the electrophile, facilitating nucleophilic attack by the N3-amine to form a carbinolamine intermediate. Subsequent thermal dehydration yields the stable azomethine (C=N) linkage.

Mechanism A Acid Catalyst (AcOH) B Protonation of Carbonyl Oxygen A->B C Increased Electrophilicity of Benzaldehyde B->C D Nucleophilic Attack by N3-Amino Group C->D E Carbinolamine Intermediate D->E F Dehydration (-H2O) E->F G Azomethine Formation (C=N Bond) F->G

Mechanistic pathway of acid-catalyzed Schiff base condensation at the N3 position.

Reagents and Materials

  • 2,3-Diaminopyridine: High purity (≥99%).

  • Benzaldehyde: Must be freshly distilled to remove benzoic acid impurities that can poison the reaction or form unwanted metal carboxylates.

  • Transition Metal Salts: CuCl₂·2H₂O, NiCl₂·6H₂O, ZnCl₂ (Analytical grade).

  • Solvents: Absolute ethanol, diethyl ether, dimethyl sulfoxide (DMSO).

  • Catalyst: Glacial acetic acid.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of the Schiff Base Ligand
  • Preparation: Dissolve 10 mmol (1.09 g) of 2,3-diaminopyridine in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition: Slowly add 10 mmol (1.02 mL) of freshly distilled benzaldehyde dropwise to the stirring solution at room temperature.

  • Catalysis: Add 3-4 drops of glacial acetic acid.

    • Causality: The acid catalyst is critical; omitting it leads to sluggish kinetics and lower yields due to the moderate nucleophilicity of the aromatic amine.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture at 70–80°C for 3–4 hours.

    • Causality: This temperature range provides the necessary activation energy for the dehydration of the carbinolamine intermediate.

  • Isolation: Concentrate the solution to half its volume under reduced pressure. Cool the flask in an ice bath (0–4°C) to induce crystallization.

  • Purification: Filter the resulting precipitate under vacuum. Wash the solid with cold ethanol (2 × 5 mL) followed by diethyl ether.

    • Causality: Cold ethanol removes unreacted polar starting materials without dissolving the product, while diethyl ether removes non-polar impurities and facilitates rapid drying. Recrystallize from hot ethanol and dry in a vacuum desiccator.

Phase 2: Synthesis of Transition Metal Complexes
  • Ligand Solution: Dissolve 2 mmol of the synthesized Schiff base ligand in 15 mL of warm absolute ethanol.

  • Metal Solution: In a separate beaker, dissolve 1 mmol of the respective metal salt (e.g., 0.17 g CuCl₂·2H₂O) in 10 mL of absolute ethanol.

    • Causality: A 1:2 (Metal:Ligand) molar ratio is strictly utilized to satisfy the typical coordination numbers (4 or 6) of these transition metals, allowing the ligand to act as a bidentate (N,N) donor via the azomethine and pyridine nitrogens 2, [[3]]().

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A rapid color change indicates immediate coordination.

  • Reflux: Reflux the mixture at 70°C for 4–6 hours to ensure the thermodynamic stability of the formed complexes.

  • Harvesting: Cool the mixture to room temperature. Filter the microcrystalline complex, wash with cold ethanol and diethyl ether, and dry under vacuum at 50°C for 12 hours.

Workflow Start 2,3-Diaminopyridine + Benzaldehyde Condensation Condensation Reaction (Ethanol, Reflux 60-80°C) Start->Condensation Ligand Schiff Base Ligand (N3-Imine Formation) Condensation->Ligand Isolation Complexation Complexation Reaction (Ethanol, Reflux 3-6h) Ligand->Complexation Metal Transition Metal Salt (Cu, Ni, Zn) Metal->Complexation Purification Precipitation & Washing (Cold EtOH/Et2O) Complexation->Purification Characterization Characterization (FT-IR, UV-Vis, NMR) Purification->Characterization

Workflow for synthesizing N3-[(1E)-phenylmethylene]pyridine-2,3-diamine metal complexes.

Self-Validating System: Characterization & Data Interpretation

A robust protocol must be self-validating. The successful synthesis of both the ligand and the metal complexes is confirmed by tracking specific spectroscopic markers. If the empirical data matches the expected parameters in Table 1, the synthesis is validated.

Table 1: Diagnostic Spectral Markers & Quantitative Causality

ParameterLigand (Expected)Metal Complex (Expected)Causality / Implication
FT-IR: ν(C=N) 1620 – 1640 cm⁻¹1590 – 1610 cm⁻¹Red-shift confirms azomethine nitrogen lone pair donation to the metal ion 4.
FT-IR: ν(M-N) Absent450 – 550 cm⁻¹Direct evidence of metal-nitrogen coordinate covalent bond formation 4.
UV-Vis: n→π* ~320 – 350 nmShifted / ObscuredAlteration of ligand electronic structure upon complexation.
UV-Vis: d-d Absent400 – 700 nmConfirms transition metal presence and specific geometry (e.g., square planar for Cu) 3.
Molar Ratio N/A1:2 (Metal:Ligand)Satisfies the octahedral or square planar coordination sphere 2.

Application & Storage Notes

  • Storage: Store the isolated complexes in amber vials within a vacuum desiccator. Transition metal complexes with Schiff bases can be sensitive to prolonged moisture exposure, leading to slow hydrolysis of the imine bond.

  • Biological Assays: For downstream in vitro cytotoxicity (e.g., MTT assays on MCF-7 or HeLa lines) or antimicrobial testing, dissolve the complexes in DMSO. Ensure the final concentration of DMSO in aqueous biological media does not exceed 1% v/v to prevent solvent-induced cellular toxicity 1, 5.

References

  • Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry.[Link]

  • In vitro cytotoxicity activity of novel Schiff base ligand–lanthanide complexes. PMC - NIH.[Link]

  • A Review on the Advancements in the Field of Metal Complexes with Schiff Bases as Antiproliferative Agents. MDPI.[Link]

  • Synthesis and Anti-Bacterial/Catalytic Properties of Schiff Bases and Schiff Base Metal Complexes Derived from 2,3-Diaminopyridine. ResearchGate.[Link]

  • Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4. ACS Omega.[Link]

Sources

Application Note: N3-[(1E)-phenylmethylene]pyridine-2,3-diamine as a "Turn-On" Fluorescent Chemosensor

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Executive Summary

In the realm of optical analytical tools, the rational design of multidentate ligands is paramount for achieving high selectivity and sensitivity. N3-[(1E)-phenylmethylene]pyridine-2,3-diamine (CAS: 848142-03-0) is a highly tunable Schiff base synthesized via the condensation of 2,3-diaminopyridine and benzaldehyde. Featuring a nitrogen-rich coordination pocket (comprising pyridine, amine, and imine nitrogens), this scaffold acts as a privileged structure for the fluorimetric detection of transition and post-transition metal ions (such as Zn²⁺ and Al³⁺) in aqueous-organic media[1]. This application note details the mechanistic causality behind its optical response and provides a self-validating experimental workflow for its deployment.

Mechanistic Insights: The Causality of Fluorescence

As a Senior Application Scientist, it is critical to understand why a sensor works before deploying it in a high-throughput or diagnostic setting. The optical behavior of this Schiff base is governed by two competing photophysical phenomena:

  • The Unbound State (Signal "Off"): In the absence of a target metal ion, the sensor exhibits weak intrinsic fluorescence. This quenching is driven by the rapid, non-radiative deactivation of the excited state through the unconstrained isomerization of the azomethine (C=N) double bond. Furthermore, Photoinduced Electron Transfer (PET) from the unshared electron pairs of the imine and pyridine nitrogens to the excited fluorophore actively suppresses emission[2].

  • The Bound State (Signal "On"): Upon the introduction of a target analyte (e.g., Zn²⁺ or Al³⁺), the metal ion coordinates tightly within the N-donor cavity. This complexation locks the molecular conformation, physically restricting the C=N bond isomerization. Simultaneously, the coordination lowers the HOMO energy of the nitrogen lone pairs, effectively blocking the PET pathway. The suppression of these non-radiative decay channels triggers a pronounced Chelation-Enhanced Fluorescence (CHEF) effect, resulting in a strong "turn-on" signal[3].

Mechanism A Free Sensor (Unbound) B Non-Radiative Decay (C=N Isomerization & PET) A->B UV Excitation C Metal Ion Coordination (Zn2+, Al3+) A->C Analyte Addition D Structural Rigidification (PET Blocked) C->D Complexation E Strong Emission (CHEF Effect) D->E UV Excitation

Transition from PET-driven quenching to Chelation-Enhanced Fluorescence (CHEF).

Photophysical & Binding Metrics

To facilitate assay integration, the typical quantitative parameters for 2,3-diaminopyridine-derived Schiff bases are summarized below.

ParameterSpecification
Chemical Name N3-[(1E)-phenylmethylene]pyridine-2,3-diamine
CAS Number 848142-03-0
Target Analytes Zn²⁺, Al³⁺ (Typical for this scaffold)[1]
Detection Mechanism CHEF (Chelation-Enhanced Fluorescence)
Solvent System CH₃CN/H₂O or DMSO/H₂O (HEPES buffered, pH 7.4)
Binding Stoichiometry 1:1 or 2:1 (Host:Guest)[1]
Limit of Detection (LOD) ~10⁻⁷ to 10⁻⁸ M

Experimental Protocols: Self-Validating Workflows

A robust protocol must be a self-validating system. The following methodology not only measures the binding affinity but actively proves that the fluorescence response is a reversible coordination event, rather than an artifact of irreversible chemical degradation (chemodosimetry).

Step 1: Preparation of Stock Solutions
  • Sensor Stock: Dissolve N3-[(1E)-phenylmethylene]pyridine-2,3-diamine in spectroscopic-grade DMSO to yield a 1.0 mM stock solution. Causality: DMSO ensures complete solvation of the hydrophobic phenylmethylene moiety before introduction to aqueous buffers.

  • Analyte Stocks: Prepare 10.0 mM solutions of metal salts (e.g., Zn(NO₃)₂, AlCl₃) in deionized water.

Step 2: Fluorescence Titration Assay
  • In a 3.0 mL quartz cuvette, add 2.97 mL of CH₃CN/H₂O (9:1, v/v) containing 10 mM HEPES buffer (pH 7.4).

  • Add 30 µL of the sensor stock (final concentration: 10 µM). Record the baseline emission spectrum.

  • Incrementally spike the cuvette with the metal ion stock (0 to 50 µM final concentration).

  • Crucial Step: Allow a 2-minute incubation period after each addition to ensure thermodynamic equilibrium before recording the emission spectrum.

Step 3: Job's Plot Analysis (Stoichiometry Determination)
  • Prepare a series of solutions where the total concentration of [Sensor] + [Metal] is kept constant (e.g., 50 µM).

  • Vary the mole fraction of the sensor from 0 to 1.

  • Plot the change in fluorescence intensity ( ΔF ) against the mole fraction. The x-axis coordinate of the peak maximum dictates the binding stoichiometry (e.g., a peak at 0.5 indicates a 1:1 complex)[2].

Step 4: Reversibility Assay (Self-Validation)
  • The Problem: Many "sensors" in literature are actually reactive probes that undergo irreversible hydrolysis upon metal exposure.

  • The Solution: To the cuvette containing the highly fluorescent Sensor-Metal complex, add 50 µM of EDTA (Ethylenediaminetetraacetic acid).

  • Causality: EDTA is a superior chelator. It will competitively strip the metal ion from the Schiff base. If the fluorescence immediately drops back to the Step 2 baseline, you have definitively validated that the signal is driven by reversible, non-covalent coordination.

Workflow S1 Step 1: Stock Prep Sensor in DMSO (1.0 mM) S2 Step 2: Baseline Scan UV-Vis & FL (Unbound) S1->S2 S3 Step 3: Titration Incremental Metal Addition S2->S3 S4 Step 4: Stoichiometry Job's Plot Analysis S3->S4 S5 Step 5: Validation Reversibility via EDTA S4->S5

Step-by-step experimental workflow for validating the fluorescent chemosensor.

References

1.[1] Title: Synthesis, structural and spectroscopic properties of asymmetric schiff bases derived from 2,3-diaminopyridine Source: Chemical Papers (Springer) URL: [Link]

2.[2] Title: A highly selective “on-off” fluorescent sensor for detection of Fe³⁺ ion in protein and aqueous media: Synthesis, Structural characterization, and Computational studies Source: ResearchGate URL: [Link]

3.[3] Title: One-pot, two-step synthesis and photophysical properties of 2-(5-phenylindol-3-yl)benzimidazole derivatives Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Sources

Application Notes and Protocols for In Vitro Antimicrobial Assays of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1] Among the promising classes of compounds are Schiff bases, which are formed via the condensation of a primary amine with an aldehyde or ketone.[2] These molecules, characterized by the presence of an azomethine or imine group (>C=N–), have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3][4]

This document focuses on a specific subset of Schiff bases: N3-[(1E)-phenylmethylene]pyridine-2,3-diamine ligands. These compounds, derived from the reaction of 2,3-diaminopyridine with substituted benzaldehydes, are of particular interest due to the combined pharmacophoric features of the pyridine ring and the imine group. The azomethine group is crucial for their antimicrobial action, often through the formation of hydrogen bonds with cellular components, leading to the interference of protein synthesis.[3][5] The lipophilicity of these ligands, a key factor in their ability to traverse microbial cell membranes, can be modulated by the nature of the substituents on the phenyl ring.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and in vitro antimicrobial evaluation of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine ligands. The protocols detailed herein are designed to be robust and reproducible, offering a foundational framework for the screening and characterization of these promising antimicrobial candidates.

Synthesis of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine Ligands: A Representative Protocol

The synthesis of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine ligands is typically achieved through a straightforward one-pot condensation reaction.[6] The following protocol describes a general method for their preparation.

Materials and Reagents:

  • 2,3-diaminopyridine

  • Substituted benzaldehyde (e.g., benzaldehyde, salicylaldehyde, etc.)

  • Ethanol or Methanol (analytical grade)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Step-by-Step Protocol:

  • Reactant Dissolution: In a round-bottom flask, dissolve 2,3-diaminopyridine (1 equivalent) in a minimal amount of warm ethanol.

  • Addition of Aldehyde: To the stirred solution, add the substituted benzaldehyde (1 equivalent) dissolved in a small amount of ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Precipitation: Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallization: Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure N3-[(1E)-phenylmethylene]pyridine-2,3-diamine ligand.

  • Characterization: Confirm the structure and purity of the synthesized ligand using standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum and the azomethine proton signal in the ¹H NMR spectrum.

In Vitro Antimicrobial Assay Protocols

The following section details the essential in vitro assays for evaluating the antimicrobial potential of the synthesized ligands. Adherence to standardized methodologies, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), is crucial for ensuring the accuracy and comparability of results.[7][8][9][10]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Causality Behind Experimental Choices: This method is preferred for its efficiency in testing multiple concentrations and compounds simultaneously, providing a quantitative measure of antimicrobial potency. The use of a 96-well plate format allows for high-throughput screening.

Self-Validating System: The inclusion of positive (growth control) and negative (sterility control) wells in each assay plate is critical for validating the results. The growth control ensures the viability of the test organism, while the sterility control confirms the absence of contamination.

Materials and Reagents:

  • Synthesized N3-[(1E)-phenylmethylene]pyridine-2,3-diamine ligands

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[6]

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Experimental Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate and inoculate them into a tube containing MHB.

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test ligand in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control well (bacteria with no compound) and a negative control well (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.[6]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[6]

    • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

Data Presentation:

CompoundTest OrganismMIC (µg/mL)
Ligand 1S. aureus16
Ligand 1E. coli32
Ligand 2S. aureus8
Ligand 2E. coli16
Control DrugS. aureus2
Control DrugE. coli4

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Ligand B->C D Incubate at 37°C for 16-20h C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: Workflow for Broth Microdilution Assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical extension of the MIC test.

Causality Behind Experimental Choices: While MIC indicates growth inhibition, MBC provides information on the bactericidal (killing) versus bacteriostatic (inhibitory) nature of the compound. This is a critical parameter in drug development.

Self-Validating System: The enumeration of colonies on agar plates provides a direct measure of viable bacteria, and the comparison to the initial inoculum size validates the killing effect.

Materials and Reagents:

  • Results from the MIC assay

  • Nutrient agar plates

  • Sterile saline or PBS

  • Micropipettes and sterile tips

Experimental Protocol:

  • Subculturing from MIC Wells: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spread the aliquot onto a fresh nutrient agar plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.

Data Presentation:

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Ligand 1S. aureus16322Bactericidal
Ligand 2S. aureus8>64>8Bacteriostatic

Workflow Diagram:

MBC_Workflow A MIC Plate with No Visible Growth B Aliquot from Wells (MIC and above) A->B C Spread on Nutrient Agar Plates B->C D Incubate at 37°C for 18-24h C->D E Count Colonies D->E F Determine MBC (≥99.9% killing) E->F

Caption: Workflow for MBC Determination.

Time-Kill Kinetics Assay

This assay evaluates the rate at which an antimicrobial agent kills a bacterial population over time.[1] It provides valuable information on the pharmacodynamics of the compound.

Causality Behind Experimental Choices: Time-kill assays offer a dynamic view of antimicrobial activity, distinguishing between concentration-dependent and time-dependent killing. This is crucial for optimizing dosing regimens in later stages of drug development.

Self-Validating System: The inclusion of a growth control (no drug) is essential to demonstrate normal bacterial growth and to provide a baseline for calculating the log reduction in viable counts.

Materials and Reagents:

  • Synthesized ligands

  • Bacterial strains

  • Appropriate broth medium (e.g., MHB)

  • Sterile flasks or tubes

  • Shaking incubator

  • Nutrient agar plates

  • Sterile saline or PBS

Experimental Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum as described for the MIC assay, adjusted to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing broth medium.

  • Assay Setup: Add the synthesized ligand to the flasks at various concentrations, typically multiples of the MIC (e.g., 1x, 2x, 4x MIC). Include a growth control flask without any compound.

  • Incubation and Sampling: Incubate the flasks at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Enumeration of Viable Bacteria: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto nutrient agar plates.

  • Colony Counting: After incubation of the plates, count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of the ligand and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Data Presentation:

Time (h)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.75.75.75.7
26.55.24.84.1
47.34.53.92.9
88.53.82.7<2 (Limit of Detection)
129.13.5<2<2
249.23.6<2<2

Workflow Diagram:

Time_Kill_Workflow cluster_setup Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare Bacterial Inoculum in Flasks B Add Ligand at Different MIC Multiples A->B C Incubate with Agitation B->C D Withdraw Aliquots at Time Points C->D E Serial Dilution & Plating D->E F Count Colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. Time F->G Biofilm_Assay_Workflow A Inoculate Plate with Bacteria & Ligand Dilutions B Incubate for 24-48h (Biofilm Formation) A->B C Wash to Remove Planktonic Bacteria B->C D Stain with Crystal Violet C->D E Wash to Remove Excess Stain D->E F Solubilize Stain (Acetic Acid/Ethanol) E->F G Measure Absorbance F->G

Caption: Workflow for Crystal Violet Biofilm Assay.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro antimicrobial evaluation of novel N3-[(1E)-phenylmethylene]pyridine-2,3-diamine ligands. By systematically determining the MIC, MBC, time-kill kinetics, and anti-biofilm activity, researchers can gain a comprehensive understanding of the antimicrobial potential of these compounds. The inherent versatility of Schiff base chemistry allows for the facile generation of a diverse library of analogues, enabling structure-activity relationship (SAR) studies to optimize their potency and spectrum of activity. Future investigations should focus on elucidating the precise mechanism of action of the most promising candidates, evaluating their cytotoxicity against mammalian cell lines, and ultimately, assessing their efficacy in in vivo models of infection.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem. (n.d.).
  • Schiff base metal complexes as emerging therapeutics against antimicrobial-resistant skin pathogens - IAPC Journals. (2026, March 7).
  • Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies - Association for Biology Laboratory Education. (n.d.).
  • Schiff base metal complexes as emerging therapeutics against antimicrobial-resistant skin pathogens - PMC. (n.d.).
  • Rapid Biofilm Formation Assay | JoVE Journal. (2010, July 1).
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27).
  • Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay - BMG Labtech. (n.d.).
  • Application Notes and Protocols for Time-Kill Kinetics Assay of Antimicrobial Agent-21 - Benchchem. (n.d.).
  • Biofilm quantification using crystal violet (CV) assay - Bio-protocol. (n.d.).
  • Crystal violet-based assay for the assessment of bacterial biofilm formation in medical tubing. (2023, January 15).
  • 4.3.2. Minimum Bactericidal Concentration (MBC) Determination - Bio-protocol. (n.d.).
  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.).
  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.).
  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap. (n.d.).
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2021, August 28).
  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.).
  • Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC) - Bridge PTS. (n.d.).
  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. (n.d.).
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020, January).
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PubMed. (2014, January 2).
  • 4.6. Time-Kill Kinetics Assay - Bio-protocol. (n.d.).
  • Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed. (2005, May 20).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14).
  • Time-Kill Kinetics Assay - Emery Pharma. (n.d.).
  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - NIH. (n.d.).
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.).
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.).
  • A comprehensive review on in-vitro methods for anti- microbial activity. (n.d.).
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (2021, April 1).
  • In Vitro Antimicrobials - Pharmacology Discovery Services. (n.d.).
  • Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC. (n.d.).
  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. (2026, February 5).
  • A review on synthesis and antimicrobial activity of Schiff bases - IJISET. (2021, July 15).
  • Synthesis, structural and spectroscopic properties of asymmetric schiff bases derived from 2,3-diaminopyridine - MOST Wiedzy. (n.d.).
  • Synthesis and characterization of a new Schiff base derived from pyridoxal and 2,3-diaminopyridine and its Cu(II) and - OICC Press. (2024, March 15).

Sources

Application Note: N3-[(1E)-phenylmethylene]pyridine-2,3-diamine as a Homogeneous Catalyst Ligand in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Ligand Architecture

The development of robust, air-stable, and highly active palladium catalysts is a cornerstone of modern synthetic organic chemistry and drug development. While phosphine-based ligands (e.g., Buchwald ligands) dominate the landscape, their susceptibility to oxidation and high cost often limit their utility in large-scale or aqueous conditions.

Enter N3-[(1E)-phenylmethylene]pyridine-2,3-diamine , a structurally tunable Schiff base ligand synthesized via the condensation of pyridine-2,3-diamine and benzaldehyde[1]. This ligand features a potent bidentate N,N -donor motif comprising an imine nitrogen and a pyridine nitrogen. When complexed with Palladium(II) acetate or Palladium(II) chloride, it forms a highly stable square-planar precatalyst[2].

The Causality of Ligand Selection

As an Application Scientist, selecting this specific Schiff base ligand is driven by three mechanistic advantages:

  • Hemilability: The N,N -coordination is strong enough to prevent the agglomeration of active Pd(0) into inactive "palladium black," yet hemilabile enough to temporarily dissociate during the sterically demanding transmetalation step of cross-coupling[3].

  • Electronic Tuning: The unreacted primary amine at the 2-position of the pyridine ring serves as an electron-donating group, enriching the electron density at the palladium center. This accelerates the oxidative addition of notoriously unreactive aryl chlorides.

  • Aqueous Compatibility: Unlike lipophilic phosphines, the polar nature of the diaminopyridine backbone allows for excellent solubility in environmentally benign solvent mixtures like Ethanol/Water, facilitating green chemistry protocols[3].

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal standards for real-time reaction monitoring and specific stoichiometric ratios to prevent false positives.

Workflow Visualization

Workflow Step1 Ligand Synthesis Pyridine-2,3-diamine + Benzaldehyde Step2 Pd(II) Complexation Pd(OAc)2 + Ligand in EtOH, 25°C Step1->Step2 Step3 Suzuki-Miyaura Cross-Coupling Ar-X + Ar-B(OH)2 Step2->Step3 Step4 Validation GC-FID (Dodecane IS) & NMR Analysis Step3->Step4

Figure 1: End-to-end experimental workflow from ligand synthesis to analytical validation.

Protocol A: In Situ Preparation of the Pd(II)-Schiff Base Precatalyst

Note: While pre-synthesized complexes can be isolated, in situ generation is preferred for high-throughput screening.

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 0.01 mmol (1.0 mol%) of Palladium(II) acetate ( Pd(OAc)2​ ) and 0.011 mmol (1.1 mol%) of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine.

  • Solvation: Add 2.0 mL of absolute ethanol.

  • Complexation: Stir the mixture at room temperature for 30 minutes. The solution will transition from a pale yellow to a deep brownish-orange, indicating the formation of the square-planar N,N -coordinated Pd(II) complex.

    • Causality Check: A slight 10% excess of the ligand is used to ensure all Pd(II) is coordinated, preventing the formation of unligated Pd species that rapidly degrade into palladium black.

Protocol B: Suzuki-Miyaura Cross-Coupling
  • Substrate Addition: To the Schlenk tube containing the in situ catalyst, add the aryl halide ( 1.0 mmol ), arylboronic acid ( 1.2 mmol ), and anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 mmol ).

    • Causality Check: K2​CO3​ is specifically chosen over organic bases like Triethylamine because the carbonate anion directly attacks the empty p-orbital of the boronic acid, forming a negatively charged, highly nucleophilic boronate complex critical for transmetalation[2].

  • Solvent & Internal Standard: Add 2.0 mL of deionized water (making a 1:1 EtOH/H2O mixture) and 0.5 mmol of n -dodecane (internal standard for GC-FID).

  • Degassing: Purge the vessel with Argon for 5 minutes.

    • Causality Check: Although the Pd(II) precatalyst is air-stable, the active Pd(0) generated during the catalytic cycle is highly sensitive to oxidation[4].

  • Reaction: Heat the mixture to 80 °C under vigorous stirring (800 rpm) for 2–6 hours.

  • Validation: Extract a aliquot, dilute with ethyl acetate, filter through a short silica plug to remove Pd residues, and analyze via GC-FID. The reaction is deemed complete when the aryl halide peak disappears relative to the dodecane standard.

Quantitative Data Presentation

The efficacy of the N3-[(1E)-phenylmethylene]pyridine-2,3-diamine ligand was evaluated through rigorous condition optimization and substrate scope expansion.

Table 1: Optimization of Reaction Conditions for Suzuki-Miyaura Coupling (Reaction: 4-Bromoanisole + Phenylboronic acid 4-Methoxybiphenyl)

EntryCatalyst Loading (mol%)Solvent SystemBaseTemp (°C)GC Yield (%)
11.0Toluene K2​CO3​ 10045
21.0DMF K2​CO3​ 10078
31.0EtOH / H2​O (1:1) K2​CO3​ 80>99
40.1 EtOH / H2​O (1:1) K2​CO3​ 80 96
50.1EtOH / H2​O (1:1) Et3​N 8062

Insight: The EtOH/ H2​O system (Entry 4) provides the optimal microenvironment. Water solubilizes the inorganic base and boronic acid, while ethanol solubilizes the organic substrates and the Schiff base catalyst, driving the reaction to near completion even at a low 0.1 mol% catalyst loading.

Table 2: Substrate Scope (Using Optimized Conditions from Entry 4)

Aryl HalideBoronic AcidTime (h)Isolated Yield (%)
4-IodonitrobenzenePhenylboronic acid1.099
4-BromoanisolePhenylboronic acid2.095
4-ChlorotoluenePhenylboronic acid6.082
2-Bromopyridine4-Tolylboronic acid4.088

Mechanistic Pathway: The Catalytic Cycle

The success of this ligand is rooted in its dynamic behavior during the catalytic cycle. Below is the logical pathway demonstrating how the Schiff base stabilizes the active palladium species.

CatalyticCycle Precat Pd(II)-Schiff Base Precatalyst [Stable N,N-bidentate complex] Pd0 Active Pd(0)L [Catalytic Species] Precat->Pd0 In situ reduction (by solvent/base) OxAdd Oxidative Addition Complex [Pd(II)(Ar)(X)L] Pd0->OxAdd + Ar-X (Aryl Halide) Oxidative Addition TransMet Transmetalation Complex [Pd(II)(Ar)(Ar')L] OxAdd->TransMet + [Ar'-B(OH)3]- Transmetalation TransMet->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') TransMet->Product Product Release

Figure 2: The Suzuki-Miyaura catalytic cycle stabilized by the hemilabile Schiff base ligand.

During Oxidative Addition , the electron-rich nature of the diaminopyridine backbone pushes electron density onto the Pd(0) center, facilitating the insertion into the Ar-X bond. During Transmetalation , the hemilabile imine nitrogen can temporarily detach, opening a coordination site for the bulky boronate complex, before rapidly re-coordinating to drive Reductive Elimination [4].

References

  • Dubey, P. K., & Ratnam, C. V. (1977). Preparation of 3-arylideneamino-2-aminopyridines (I)... by the condensation of pyridine-2, 3-diamine with aromatic aldehydes. Proceedings of the Indian Academy of Sciences - Section A. 1

  • Malaysian Journal of Analytical Sciences. SYNTHESIS AND CHARACTERISATION OF PALLADIUM(II) SCHIFF BASE COMPLEXES AND THEIR CATALYTIC ACTIVITIES FOR SUZUKI COUPLING REACTION. 2

  • RSC Advances (2015). Palladium-Schiff-base-silica framework as a robust and recyclable catalyst for Suzuki–Miyaura cross-coupling in aqueous media. 3

  • Chidananda, V. K. B., et al. (2017). Benzimidazolyl based Schiff base palladium complex in an ionic liquid: an effective combination for Suzuki coupling. Journal of Coordination Chemistry. 4

Sources

Application Note: Synthesis and Electrochemical Evaluation of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine for Mild Steel Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

Mild steel is a foundational material in industrial infrastructure, yet its high susceptibility to degradation in acidic environments (such as acid pickling, industrial cleaning, and descaling) necessitates the use of robust corrosion inhibitors. Organic compounds featuring heteroatoms (N, O, S) and conjugated π -systems are highly effective at forming protective monolayers on metal surfaces.

Among these, Schiff bases —characterized by their azomethine (-C=N-) linkage—exhibit superior inhibition efficiencies compared to their constituent amines and aldehydes[1]. The target molecule, N3-[(1E)-phenylmethylene]pyridine-2,3-diamine , synthesized via the condensation of 2,3-diaminopyridine and benzaldehyde, represents a highly optimized inhibitor architecture.

Why This Molecule Works (Structure-Activity Relationship)
  • Regioselective Synthesis : In 2,3-diaminopyridine, the 3-amino group is significantly more nucleophilic than the 2-amino group, which undergoes electron delocalization with the adjacent pyridine nitrogen. Consequently, condensation with benzaldehyde selectively forms the azomethine bond at the 3-position[2].

  • Multidentate Adsorption Centers : The molecule possesses an extended π -conjugated system (phenyl and pyridine rings) and multiple electron-rich heteroatoms (pyridine nitrogen, free 2-amino group, and azomethine nitrogen). These centers act as Lewis bases, donating unshared electron pairs into the vacant 3d-orbitals of the iron surface to form coordinate covalent bonds (Chemisorption)[3].

  • Planar Surface Orientation : The structural planarity of the Schiff base facilitates a parallel adsorption orientation on the mild steel surface. This flat geometry maximizes surface coverage, creating a dense, hydrophobic protective barrier that physically repels corrosive aqueous H+ and Cl− ions (Physisorption)[4].

AdsorptionMechanism cluster_features Adsorption Centers Inhibitor N3-[(1E)-phenylmethylene]pyridine-2,3-diamine (Schiff Base) Pi_Electrons π-Electrons (Phenyl & Pyridine Rings) Inhibitor->Pi_Electrons Heteroatoms Heteroatoms (Imine & Pyridine Nitrogen) Inhibitor->Heteroatoms Chemisorption Coordinate Covalent Bonds (Chemisorption) Pi_Electrons->Chemisorption Heteroatoms->Chemisorption Physisorption Electrostatic Interactions (Physisorption) Heteroatoms->Physisorption Fe_d_orbitals Vacant d-orbitals of Fe (Mild Steel Surface) Protective_Film Protective Monolayer Film Fe_d_orbitals->Protective_Film Chemisorption->Fe_d_orbitals Physisorption->Fe_d_orbitals Corrosion_Blocked Corrosion Inhibition (Blocked Active Sites) Protective_Film->Corrosion_Blocked

Caption: Mechanism of Schiff base adsorption onto mild steel surfaces via chemisorption and physisorption.

Self-Validating Experimental Protocols

The following protocols are designed as a self-validating system. Quality control checkpoints are integrated to ensure that the synthesized product is pure and that the electrochemical data is free from artifactual errors.

Protocol A: Synthesis of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine

Causality Note: Ethanol is chosen as the solvent because it provides excellent solubility for the reactants at reflux temperatures but poor solubility for the Schiff base at low temperatures, driving high-yield precipitation.

  • Preparation : Dissolve 10 mmol (1.09 g) of 2,3-diaminopyridine in 25 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition : Slowly add 10 mmol (1.06 g / ~1.02 mL) of benzaldehyde dropwise to the stirring solution.

  • Catalysis : Add 2-3 drops of glacial acetic acid. Reasoning: The acid catalyzes the formation of the carbinolamine intermediate and its subsequent dehydration to form the imine bond.

  • Reflux : Attach a reflux condenser and heat the mixture at 75-80°C for 4 to 6 hours.

  • QC Checkpoint 1 (TLC) : Monitor reaction progress via Thin Layer Chromatography (Eluent: Ethyl Acetate/Hexane 1:1). The disappearance of the reactant spots validates completion.

  • Isolation : Cool the mixture to 0-5°C in an ice bath. Filter the resulting precipitate under a vacuum and wash it with cold ethanol.

  • QC Checkpoint 2 (FT-IR) : Confirm synthesis by checking for the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of a strong azomethine C=N stretch (~1620 cm⁻¹).

Protocol B: Mild Steel Coupon Preparation & Test Solutions
  • Material : Use mild steel coupons (Composition: 0.21% C, 0.05% Mn, 0.38% Si, balance Fe)[4].

  • Abrasion : Wet-grind the coupons using silicon carbide (SiC) abrasive paper sequentially from 400 to 1200 grit to ensure a uniform surface roughness.

  • Degreasing : Ultrasonicate the coupons in acetone for 5 minutes, rinse with double-distilled water, and dry under a stream of warm air.

  • Media Preparation : Prepare a 1.0 M HCl stock solution. Dissolve the synthesized Schiff base to create test solutions ranging from 100 ppm to 500 ppm.

Protocol C: Gravimetric (Weight Loss) Evaluation
  • Immersion : Weigh the pre-cleaned mild steel coupons ( W0​ ) using an analytical balance (accuracy ±0.1 mg). Suspend them in 100 mL of the test solutions for 24 hours at 298 K[5].

  • Retrieval : Remove the coupons, scrub lightly with a bristle brush under running water to remove loosely adherent corrosion products, rinse with ethanol, dry, and reweigh ( W1​ ).

  • Calculation : Calculate the Corrosion Rate (CR) and Inhibition Efficiency ( IEWL​% ).

    • CR=D×A×T87.6×(W0​−W1​)​

    • IEWL​%=CRblank​CRblank​−CRinhibitor​​×100

Protocol D: Electrochemical Impedance Spectroscopy (EIS) & Potentiodynamic Polarization (PDP)

Causality Note: Open Circuit Potential (OCP) stabilization is critical. Applying voltage perturbations before the metal/solution interface reaches equilibrium will result in skewed double-layer capacitance readings.

  • Cell Setup : Use a standard three-electrode water-jacketed glass cell. Mild steel acts as the working electrode (1 cm² exposed area), a platinum foil as the counter electrode, and a Saturated Calomel Electrode (SCE) as the reference[6].

  • OCP Stabilization : Immerse the working electrode in the test solution for 30 minutes to attain a steady-state OCP.

  • EIS Measurement : Apply a sinusoidal AC perturbation of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz.

    • Validation: A decrease in Double Layer Capacitance ( Cdl​ ) confirms the replacement of water molecules by the bulkier organic inhibitor on the metal surface.

  • PDP Measurement : Immediately following EIS, sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s.

  • QC Checkpoint 3 (Data Correlation) : Ensure that IEEIS​% and IEPDP​% correlate within a 5% margin of error. Significant divergence indicates a flawed protective film or reference electrode drift[5].

ExperimentalWorkflow cluster_testing Corrosion Testing Methodologies Synthesis 1. Schiff Base Synthesis TestSolutions 3. Acidic Media + Inhibitor Synthesis->TestSolutions SteelPrep 2. Mild Steel Preparation SteelPrep->TestSolutions WL Weight Loss (Gravimetric) TestSolutions->WL EIS EIS (Impedance) TestSolutions->EIS PDP Tafel Polarization (PDP) TestSolutions->PDP SEM SEM / EDX (Surface Morph.) TestSolutions->SEM DataAnalysis Data Analysis & Isotherm Modeling WL->DataAnalysis EIS->DataAnalysis PDP->DataAnalysis SEM->DataAnalysis

Caption: End-to-end experimental workflow for synthesis and multi-method corrosion inhibition evaluation.

Data Presentation

The following tables summarize the expected quantitative behavior of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine based on established literature for structurally analogous Schiff bases in 1.0 M HCl[5][7].

Table 1: Representative Gravimetric Analysis (Weight Loss) Data

Conditions: 1.0 M HCl, 298 K, 24-hour immersion.

Inhibitor Concentration (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Surface Coverage ( θ )Inhibition Efficiency (%)
Blank (0)85.412.50--
10025.63.750.70070.0
20015.32.240.82182.1
3009.41.370.89089.0
4006.80.990.92092.0
5004.20.610.95195.1
Table 2: Representative Electrochemical Polarization (PDP) and Impedance (EIS) Parameters

Note: A shift in Ecorr​ of less than 85 mV compared to the blank indicates that the Schiff base acts as a mixed-type inhibitor, blocking both anodic iron dissolution and cathodic hydrogen evolution.

Concentration (ppm) Ecorr​ (mV vs SCE) Icorr​ (µA/cm²) Rct​ (Ω cm²) Cdl​ (µF/cm²) IEPDP​ (%) IEEIS​ (%)
Blank (0)-485520.525.4115.2--
100-470145.788.565.472.071.3
300-46254.6245.838.189.589.6
500-45822.3564.222.595.795.5

References

  • Geometrical structures, thermal properties and spectroscopy studies of Schiff base complexes: Correlation between ionic radius of metal complexes and DNA binding. Journal of Molecular Liquids.1

  • Synthesis and characterization of a new Schiff base derived from 2,3-diaminopyridine and 5-methoxysalicylaldehyde and its Ni(II), Cu(II) and Zn(II) complexes. Electrochemical and electrocatalytical studies. Journal of Coordination Chemistry. 2

  • A New Synthesized Schiff base as Inhibitor of Mild Steel Corrosion in Acid Media. SciSpace. 5

  • Corrosion inhibition properties of schiff base derivative against mild steel in HCl environment complemented with DFT investigations. Scientific Reports / PMC. 3

Sources

Application Notes and Protocols: Cell Viability and Cytotoxicity Screening for N3-[(1E)-phenylmethylene]pyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N3-[(1E)-phenylmethylene]pyridine-2,3-diamine is a novel heterocyclic compound with potential applications in drug discovery and development. As with any investigational compound, a thorough evaluation of its effects on cellular health is a critical first step in preclinical assessment. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for screening the cytotoxic potential of this compound.

This guide moves beyond simple procedural lists to explain the rationale behind assay selection, enabling researchers to design robust, self-validating experiments. We will detail three widely-used, complementary assays that measure distinct cellular health parameters:

  • MTT Assay: A colorimetric assay to assess cell viability by measuring metabolic activity.

  • LDH Release Assay: A colorimetric assay to quantify cytotoxicity by measuring plasma membrane damage.

  • Caspase-Glo® 3/7 Assay: A luminescent assay to investigate apoptosis as a specific mechanism of cell death.

By employing this multi-parametric approach, researchers can obtain a more complete and nuanced understanding of the compound's cellular impact.

Guiding Principle: Viability vs. Cytotoxicity vs. Apoptosis

It is essential to understand the distinction between the endpoints measured by different cell health assays.[1][2][3]

  • Cell Viability Assays measure parameters of healthy, functioning cells.[4] A common method is to assess metabolic activity, with the assumption that a decrease in metabolism correlates with cell death.[5][6]

  • Cytotoxicity Assays directly measure markers associated with cell death or damage.[3][7] A primary indicator is the loss of plasma membrane integrity, which can be quantified by the release of intracellular components.[7][8]

  • Apoptosis Assays are more mechanistic, identifying specific biochemical events that occur during programmed cell death. A key event is the activation of caspases, a family of proteases that execute the apoptotic program.[2][9]

Choosing the right assay depends on the specific experimental question. For an initial screening of a novel compound like N3-[(1E)-phenylmethylene]pyridine-2,3-diamine, using a combination of assays provides a more robust dataset.[1][2]

Experimental Workflow Overview

A typical cytotoxicity screening workflow involves several key stages, from initial cell culture preparation to final data analysis. Proper planning and execution at each step are crucial for obtaining reliable and reproducible results.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Line Selection & Culture seeding 2. Seed Cells in 96-Well Plates cell_culture->seeding compound_prep 3. Prepare Compound Serial Dilutions treatment 4. Treat Cells & Incubate (24-72h) compound_prep->treatment add_reagent 5. Add Assay-Specific Reagents treatment->add_reagent incubation 6. Incubate as per Protocol add_reagent->incubation read_plate 7. Measure Signal (Absorbance/Luminescence) incubation->read_plate normalize 8. Normalize Data to Controls read_plate->normalize plot 9. Plot Dose-Response Curve normalize->plot calc_ic50 10. Calculate IC50 Value plot->calc_ic50

Caption: General workflow for in vitro cytotoxicity screening.

Protocol 1: MTT Assay for Cell Viability

Principle of the Assay

The MTT assay is a foundational method for evaluating cell viability.[10] Its principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[5] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active cells.[5][6] Therefore, the amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[6][10]

Materials
  • N3-[(1E)-phenylmethylene]pyridine-2,3-diamine (Test Compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Appropriate cancer cell line (e.g., HeLa, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Positive control (e.g., Doxorubicin)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm, reference at 630-650 nm)[5][6]

Step-by-Step Methodology
  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000–10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 100X stock solution of the test compound in DMSO. Perform serial dilutions in serum-free medium to create a range of treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Prepare dilutions for the positive control as well.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.

    • Untreated Control: Cells in medium only (represents 100% viability).

    • Media Blank: Medium only, no cells (for background subtraction).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[6] During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of ~650 nm is recommended to subtract background absorbance.[5][6]

Protocol 2: LDH Release Assay for Cytotoxicity

Principle of the Assay

The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity by measuring the loss of cell membrane integrity.[7] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or damage.[11] The assay uses a coupled enzymatic reaction: the released LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH. This NADH is then used by a second enzyme (diaphorase) to reduce a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically at ~490 nm.[12] The amount of color is proportional to the amount of LDH released, and thus to the number of damaged cells.[7]

Materials
  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye solution)

  • Test Compound, Positive Control, Cells, and culture supplies as listed in Protocol 1

  • Lysis Buffer (e.g., 10X Triton X-100, often included in kits)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Centrifuge with a plate rotor

  • Microplate reader (absorbance at 490 nm, reference at ~680 nm)

Step-by-Step Methodology
  • Seeding and Treatment: Follow steps 1-4 from the MTT Assay protocol. It is crucial to set up additional control wells:

    • Maximum Release Control: Untreated cells that will be lysed with Lysis Buffer before measurement (represents 100% cytotoxicity).

  • Supernatant Collection: After the treatment incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[12]

  • Sample Transfer: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.[12]

  • Maximum Release Control Preparation: Add 10 µL of 10X Lysis Buffer to the maximum release control wells in the original plate. Incubate for 15-30 minutes at 37°C to ensure complete cell lysis. Centrifuge and transfer the supernatant as in the previous steps.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of this mixture to each well of the new plate containing the supernatants.[12]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Absorbance Measurement: Measure the absorbance at 490 nm.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Principle of the Assay

The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent method for detecting apoptosis. It measures the activity of caspases-3 and -7, which are key effector enzymes in the apoptotic pathway.[13] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspases-3 and -7.[13][14] In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin. This product is then utilized by a thermostable luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[14][15]

Materials
  • Caspase-Glo® 3/7 Assay System (Promega, Cat.# G8090 or similar)

  • Test Compound, Positive Control (e.g., Staurosporine), Cells, and culture supplies

  • Sterile, opaque-walled 96-well plates (for luminescence)

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Plate-reading luminometer

Step-by-Step Methodology
  • Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the compound as described in steps 1-4 of the MTT protocol.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer according to the manufacturer's protocol.[14] Allow the reagent to equilibrate to room temperature before use.

  • Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[14] This single step lyses the cells and initiates the luminescent reaction.[13]

  • Incubation: Mix the contents by gently shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours to stabilize the luminescent signal.[14][15]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Assay Comparison and Selection

The choice of assay provides different, yet complementary, information about the compound's effect.

Caption: Relationship between cell states and assay measurements.

Data Analysis and Interpretation

Data Normalization

For each assay, raw data (absorbance or luminescence) must be normalized and expressed as a percentage relative to controls.

  • For MTT (Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Untreated - Abs_Blank)] * 100

  • For LDH (Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Untreated) / (Abs_Max_Release - Abs_Untreated)] * 100

  • For Caspase (Apoptosis): Fold Increase = (Lum_Sample - Lum_Blank) / (Lum_Untreated - Lum_Blank)

Dose-Response Curves and IC50 Calculation

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency.[16] It represents the concentration of the compound required to inhibit a biological process (like cell viability) by 50%.[16][17]

To determine the IC50 value:

  • Plot the normalized data (% Viability or % Inhibition) against the logarithm of the compound concentration.

  • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[18][19]

  • The IC50 is the concentration at which the curve crosses the 50% response level.[17][18]

Software such as GraphPad Prism, or even Excel add-ins, can perform these calculations.[18][19]

Example Data Table
Compound Conc. (µM)Log(Conc.)Avg. Absorbance (570nm)% Viability
0 (Untreated)-1.250100.0%
0.1-1.01.21597.2%
10.01.05084.0%
101.00.68855.0%
501.70.25020.0%
1002.00.15012.0%
Blank-0.050-

Note: In this example, with % Viability plotted against Log(Conc.), the IC50 would be slightly greater than 10 µM.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • BioChain Incorporated. (2023, May 8). Making Choices Between Cytotoxicity Assay And Cell Viability. Retrieved from [Link]

  • ResearchGate. (2016, October 4). How to calculate IC50 for my dose response?. Retrieved from [Link]

  • Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • Nelson Laboratories. (2025, May 11). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Retrieved from [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Single Use Support. (2023, July 26). What is the difference between cytotoxicity and cell viability?. Retrieved from [Link]

  • clyte. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Biocompare. (2026, February 27). Choosing the Right Cell Health Assay. Retrieved from [Link]

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Scribd. (2025, February 20). MTT Assay Protocol for Cytotoxicity Testing. Retrieved from [Link]

  • JoVE. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • IntechOpen. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Retrieved from [Link]

  • Promega (Japanese). (n.d.). Caspase-Glo® 3/7 Assay System. Retrieved from [Link]

  • Test Labs. (2025, April 23). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Towards Data Science. (2021, January 6). Drug dose-response data analysis. Retrieved from [Link]

  • Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N3-[(1E)-phenylmethylene]pyridine-2,3-diamine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the specific mechanistic and practical challenges associated with the condensation of pyridine-2,3-diamine and benzaldehyde.

Synthesizing N3-[(1E)-phenylmethylene]pyridine-2,3-diamine (a functionalized Schiff base) is notoriously finicky. The primary challenge is not simply forming the imine, but arresting the reaction before it undergoes intramolecular cyclization into an imidazo[4,5-b]pyridine derivative[1][2]. This guide explores the causality behind these competing pathways and provides self-validating protocols to ensure high-yield, regioselective synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my yield of the N3-imine so low, and why does my product mixture show high fluorescence under UV light? A: You are likely over-driving the reaction, leading to intramolecular cyclization. When the N3-imine forms, the adjacent N2-amino group is positioned perfectly to attack the azomethine carbon. This forms a 2,3-dihydroimidazo[4,5-b]pyridine intermediate, which rapidly oxidizes (even in ambient air) to the highly fluorescent 2-phenyl-1H-imidazo[4,5-b]pyridine[1]. To prevent this, you must strictly limit reaction temperatures (keep at 0–25 °C) and avoid prolonged reaction times.

Q2: I need the condensation to occur exclusively at the N3 position. Do I need to use a protecting group on the N2 amine? A: No protecting groups are necessary if you control your stoichiometry (1:1). Regioselectivity is naturally governed by the electronic asymmetry of the pyridine ring. The N2-amino group is conjugated with the electron-withdrawing pyridine ring nitrogen, making it significantly less basic and less nucleophilic (behaving more like an amide)[1]. Conversely, the N3-amino group lacks this direct conjugation and behaves like a highly nucleophilic aniline[1][3]. Condensation will preferentially occur at N3 at room temperature.

Q3: The reaction stalls at ~50% conversion. Should I add a strong acid catalyst like p-TsOH or HCl to drive it? A: Do not use strong acids. While acid catalysis activates the benzaldehyde carbonyl, protonating the resulting azomethine nitrogen makes the imine highly electrophilic. This directly triggers the unwanted nucleophilic attack by the N2-amine, forcing the molecule to cyclize into the imidazopyridine byproduct[1][2]. Instead of strong acids, use a mild catalyst (e.g., a drop of glacial acetic acid) and drive the equilibrium forward by physically removing water using activated 3Å molecular sieves.

Mechanism A Pyridine-2,3-diamine + Benzaldehyde B N3-Schiff Base (Desired Product) A->B -H2O (Mild Acid, RT) B->A +H2O (Hydrolysis) C Dihydroimidazo[4,5-b]pyridine (Intermediate) B->C Intramolecular N2 Attack D 2-Phenylimidazo[4,5-b]pyridine (Byproduct) C->D Oxidation (Air/Heat)

Fig 1: Reaction pathway showing competition between imine formation and imidazopyridine cyclization.

Part 2: Quantitative Data & Condition Optimization

The fate of your reaction is entirely dependent on temperature, solvent, and catalyst. The table below summarizes how different parameters shift the product distribution between the desired N3-imine and the cyclized byproduct based on established mechanistic behaviors[1][2].

Reaction ConditionsCatalyst / DehydratorTemp (°C)TimeMajor ProductEst. Yield
Methanol (Anhydrous) None / 3Å Sieves 25 °C 2-4 h N3-Imine (Desired) 75 - 85%
Ethanol (Aqueous)HCl (0.5 equiv)80 °C45 minImidazo[4,5-b]pyridine> 90%
Toluenep-TsOH (Dean-Stark)110 °C12 hImidazo[4,5-b]pyridine> 80%
DichloromethaneMgSO425 °C24 hN3-Imine (Incomplete)~ 40%

Part 3: Validated Experimental Protocol

This self-validating protocol is designed to maximize the yield of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine while actively suppressing the cyclization pathway.

Materials Required:

  • Pyridine-2,3-diamine (1.00 equiv, highly purified/recrystallized)

  • Benzaldehyde (1.05 equiv, freshly distilled to remove benzoic acid)

  • Anhydrous Methanol (MeOH)

  • Activated 3Å Molecular Sieves (oven-dried at 300 °C)

  • Glacial Acetic Acid (catalytic)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 10 mmol of pyridine-2,3-diamine in 20 mL of anhydrous methanol in a flame-dried 50 mL round-bottom flask flushed with inert gas (N2 or Argon). Causality: Inert atmosphere prevents the premature oxidation of the diamine and any transient dihydro-intermediates.

  • Mild Activation: Add 1-2 drops of glacial acetic acid to adjust the apparent pH to ~5.5. Causality: This provides just enough protons to activate the benzaldehyde carbonyl without over-protonating the resulting imine.

  • Dehydration Setup: Add 2.0 g of activated 3Å molecular sieves directly to the stirring solution.

  • Controlled Condensation: Cool the flask to 0 °C using an ice bath. Add 10.5 mmol of freshly distilled benzaldehyde dropwise over 10 minutes. Once added, remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for exactly 3 hours.

  • In-Process Validation (TLC/NMR): Before working up, pull a 0.1 mL aliquot.

    • Validation metric: In 1H NMR, look for the appearance of a sharp azomethine singlet (CH=N) around δ 8.5–8.8 ppm. If you see signals corresponding to an imidazole CH or loss of the N2-amine protons, cyclization has begun, and the reaction must be stopped immediately[3].

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the molecular sieves. Concentrate the filtrate under reduced pressure (bath temperature < 30 °C).

  • Purification: Triturate the resulting syrupy liquid with ice-cold petroleum ether or hexanes. The N3-imine will precipitate as a solid[1]. Filter and dry under high vacuum.

Workflow Step1 1. Dissolve Pyridine-2,3-diamine in dry MeOH/EtOH Step2 2. Add catalytic Acetic Acid (Adjust to pH ~5-6) Step1->Step2 Step3 3. Dropwise addition of Benzaldehyde at 0-25°C Step2->Step3 Step4 4. Stir with 3Å Molecular Sieves for 2-4 hours Step3->Step4 Step5 5. Filter sieves, concentrate, precipitate with cold hexanes Step4->Step5

Fig 2: Optimized low-temperature workflow for maximizing N3-imine yield while preventing cyclization.

Sources

Preventing imine bond hydrolysis in N3-[(1E)-phenylmethylene]pyridine-2,3-diamine during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the long-term storage and stability of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine, a Schiff base compound susceptible to hydrolysis.

Understanding the Challenge: Imine Bond Instability
Q1: My stored N3-[(1E)-phenylmethylene]pyridine-2,3-diamine seems to have degraded over time. What is the likely cause?

The most probable cause of degradation during long-term storage is the hydrolysis of the imine (C=N) bond.[1][2][3] Imines, also known as Schiff bases, are formed from the reversible condensation reaction between a primary amine and an aldehyde or ketone.[3] The presence of water can drive this equilibrium reaction in reverse, breaking the imine bond to regenerate the original amine (pyridine-2,3-diamine) and aldehyde (benzaldehyde).[4][5] This process is known as hydrolysis and is a common challenge in the handling and storage of imine-containing compounds.[1][6]

The susceptibility of the imine bond to hydrolysis is the core issue. The reaction is catalyzed by acid and, to a lesser extent, by base.[7] Even trace amounts of moisture from the atmosphere can be sufficient to initiate and propagate this degradation over time.[6][8]

Mechanism Spotlight: The Hydrolysis Pathway

The hydrolysis of an imine is the reverse of its formation. Under acidic conditions, which are common due to dissolved atmospheric CO₂ or trace impurities, the reaction proceeds through several key steps.

  • Protonation: The nitrogen atom of the imine is protonated by an acid catalyst (like hydronium, H₃O⁺), forming a highly reactive iminium ion.[4][9]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.[4]

  • Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, creating a carbinolamine intermediate.[4]

  • Elimination: The C-N bond cleaves, eliminating the primary amine and forming a protonated carbonyl group.[4]

  • Deprotonation: A final deprotonation step yields the neutral aldehyde or ketone, completing the hydrolysis.[4]

This entire process is an equilibrium, meaning the presence of excess water will continuously push the reaction toward the starting materials.[3][4]

Hydrolysis_Mechanism cluster_0 Hydrolysis Pathway Imine Imine (R₂C=NR') Iminium Protonated Iminium Ion Imine->Iminium + H₃O⁺ Carbinolamine_Intermediate Carbinolamine Intermediate Iminium->Carbinolamine_Intermediate + H₂O Protonated_Carbonyl Protonated Carbonyl + Amine Carbinolamine_Intermediate->Protonated_Carbonyl Proton Transfer Products Aldehyde/Ketone + Amine Protonated_Carbonyl->Products - H₃O⁺

Caption: Acid-catalyzed hydrolysis of an imine bond.

Troubleshooting Guide: Storage and Handling
Q2: I need to store a freshly synthesized batch of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine for several months. What is the optimal storage protocol?

To ensure the long-term stability of your compound, you must rigorously control the storage environment to minimize exposure to moisture and acidic conditions.

Recommended Storage Protocol:

  • Ensure Absolute Dryness: Before storage, ensure the compound is completely dry. If synthesized in solution, remove all solvent under high vacuum. If recrystallized, dry thoroughly in a vacuum oven at a gentle temperature.

  • Use an Appropriate Container: Store the solid compound in a clean, dry amber glass vial with a tightly sealing cap, preferably with a PTFE liner.[10] Amber glass protects against potential light-induced degradation.[10]

  • Inert Atmosphere is Crucial: The primary cause of hydrolysis is atmospheric moisture.[8] Therefore, storing the compound under an inert atmosphere is the most critical step.[10][11]

    • Method A (Good): Place the vial inside a larger, sealed container (a desiccator) containing a desiccant like silica gel or calcium chloride.[8][12][13] This will create a low-humidity environment.[12]

    • Method B (Better): Backfill the vial containing your compound with an inert gas like dry argon or nitrogen before sealing.[11][14] This actively displaces the moist, oxygen-containing air.[11]

  • Low Temperature Storage: Store the sealed container at a low temperature. Refrigeration (2-8 °C) or freezing (-20 °C) will significantly slow the rate of any potential hydrolysis.[6][15]

  • Proper Labeling: Clearly label the container with the compound name, date, and storage conditions (e.g., "Store under Argon at -20 °C").

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[11][14]
Container Tightly sealed amber glass vialProtects from light and prevents moisture ingress.[10]
Temperature ≤ 4°C (Refrigerated) or -20°C (Frozen)Reduces the kinetic rate of the hydrolysis reaction.[15]
Additives Desiccant (in secondary container)Passively absorbs any residual or ingressed moisture.[8][13]
Q3: I don't have access to a glovebox or Schlenk line. How can I create an inert atmosphere in my storage vial?

You can use a simple and effective technique often called "purge-and-refill."[14]

Protocol: Vial Purging with Inert Gas

  • Materials: You will need your vial of dry compound, a source of dry inert gas (like a cylinder of argon or nitrogen with a regulator), a long needle or cannula, and a second, shorter needle to act as a vent.

  • Setup: Insert both needles through the vial's septum cap (if it has one) or hold them just inside the opening of the vial if using a screw cap.

  • Purge: Gently flow the inert gas through the long needle, directing the stream toward the bottom of the vial. The heavier inert gas will displace the lighter air, which will exit through the shorter vent needle.

  • Duration: Purge the vial for 1-2 minutes to ensure all air has been replaced.

  • Seal: While the inert gas is still flowing, remove the vent needle first, then the gas inlet needle, and immediately seal the vial tightly. This maintains a positive pressure of inert gas inside.

Storage_Workflow Start Start: Purified, Dry Compound Inert Place in Amber Vial Start->Inert Purge Purge with Inert Gas (Ar/N₂) Inert->Purge Seal Seal Tightly Purge->Seal Store Store at Low Temperature (-20°C) Seal->Store End Stable Long-Term Storage Store->End

Caption: Recommended workflow for long-term storage.

Frequently Asked Questions (FAQs)
Q4: How can I check if my stored sample has undergone hydrolysis?

You can use standard analytical techniques to assess the purity of your compound and detect the presence of hydrolysis products (benzaldehyde and pyridine-2,3-diamine).

  • Thin-Layer Chromatography (TLC): This is a quick and easy method. Spot your stored compound on a TLC plate alongside authentic samples of the starting materials. Development of the plate will show separate spots for the starting materials if hydrolysis has occurred.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The appearance of a characteristic aldehyde proton signal (~9-10 ppm) for benzaldehyde is a clear indicator of hydrolysis.[16] You may also see the reappearance of signals corresponding to the free diamine.

  • Infrared (IR) Spectroscopy: Look for the reappearance of a strong carbonyl (C=O) stretch around 1700 cm⁻¹ from benzaldehyde and the potential broadening of N-H stretches from the free amine. The characteristic imine (C=N) peak is typically found around 1640-1690 cm⁻¹.[16]

Q5: Is the hydrolysis reversible? Can I rescue a partially hydrolyzed sample?

Yes, imine formation is a reversible equilibrium reaction.[2][4][17] If your sample has partially hydrolyzed, you can theoretically drive the reaction back toward the imine product. This would involve dissolving the material in an anhydrous solvent (like toluene), adding a dehydrating agent (such as molecular sieves or anhydrous magnesium sulfate), and potentially a catalytic amount of acid, then stirring to reform the imine by removing the water.[3][5] However, for a stored sample, it is often more practical and reliable to repurify the mixture using column chromatography to isolate the desired imine from its hydrolysis products.

Q6: Does pH play a role in storage stability?

Absolutely. The rate of imine hydrolysis is highly dependent on pH.[7] The reaction is generally fastest in mildly acidic conditions (around pH 4-5).[7][9][18] At this pH, there is enough acid to protonate the imine, making it more susceptible to attack by water.[9][19] Storing the solid compound in a neutral, anhydrous environment is key. Avoid any contact with acidic buffers or vapors during storage.[7]

References
  • Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. [Link]

  • Imine and Enamine Hydrolysis Mechanism. Chemistry Steps. [Link]

  • Imine formation. Chemistry LibreTexts. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]

  • Imine: Definition, Structure, Formation, and Mechanism. Chemistry Learner. [Link]

  • Inhibited Hydrolysis of 4-(N,N-Dimethylamino)aryl Imines in a Weak Acid by Supramolecular Encapsulation inside Cucurbit[20]uril. The Journal of Organic Chemistry. [Link]

  • Moisture-Free Storage: Nitrogen or Desiccant? Terra Universal. [Link]

  • Imine and Enamine Hydrolysis. Organic Chemistry Tutor. [Link]

  • Imine formation is reversible. Vaia. [Link]

  • Key structural features to favour imines over hydrates in water: pyridoxal phosphate as a muse. RSC Publishing. [Link]

  • Imines & Enamines | 19.5 Organic Chemistry. YouTube. [Link]

  • Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Is Imine group stable at high Temp.? ResearchGate. [Link]

  • What is the influence of the pH on imine formation in a water solution? ResearchGate. [Link]

  • Imines formation. OperaChem. [Link]

  • Moisture protection for hygroscopic materials during transport. Absortech. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]

  • How to prevent HCl from attacking in situ synthesized imine material? ResearchGate. [Link]

  • How to purify Schiff base product? ResearchGate. [Link]

  • How do you store chemicals in inert gas? Sciencemadness.org. [Link]

  • Principles of Inert Atmosphere Storage. ResearchGate. [Link]

  • Air-free technique. Wikipedia. [Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]

  • Schiffs after a power outage. Reddit. [Link]

  • How to detect imine from schiff base formation reaction? ResearchGate. [Link]

  • Online Monitoring of Small Volume Reactions Using Compact Liquid Chromatography Instrumentation. PMC. [Link]

Sources

Technical Support Center: Single-Crystal Growth Optimization for N3-[(1E)-phenylmethylene]pyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced crystallographic workflows. Growing diffraction-quality single crystals of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine—a Schiff base ligand derived from the condensation of pyridine-2,3-diamine and benzaldehyde—presents unique thermodynamic and kinetic challenges.

Schiff bases derived from 2,3-diaminopyridine typically pack into monoclinic crystal systems (often the P21/n space group) and rely heavily on delicate intramolecular hydrogen bonding networks to stabilize their solid-state conformations[1]. Because the imine bond (-C=N-) is structurally flexible and potentially susceptible to hydrolysis, selecting the optimal solvent environment and controlling the nucleation rate is critical to preventing twinning, polymorphism, or degradation[2].

This guide provides field-proven, self-validating protocols and troubleshooting steps to help you isolate high-quality single crystals suitable for X-ray diffraction (XRD).

Workflow & Logical Decision Matrix

The fundamental rule of crystallography is "soluble hot, insoluble cold"[3]. However, for structurally flexible Schiff bases, the evaporation rate and solvent polarity often dictate whether you get a single macroscopic crystal or a microcrystalline powder.

G Start Synthesized N3-[(1E)-phenylmethylene] pyridine-2,3-diamine SolCheck Solubility Screening (Room Temp vs. Reflux) Start->SolCheck HighSol High Solubility (>50 mg/mL) (e.g., DCM, Chloroform) SolCheck->HighSol ModSol Moderate Solubility (10-50 mg/mL) (e.g., Ethanol, Methanol) SolCheck->ModSol LowSol Low Solubility (<10 mg/mL) (e.g., Hexane, Water) SolCheck->LowSol VaporDiff Vapor Diffusion Method (Antisolvent Layering) HighSol->VaporDiff SlowEvap Slow Evaporation Method (Temperature Controlled) ModSol->SlowEvap Reassess Change Solvent System (Use DMF/DMSO as last resort) LowSol->Reassess

Decision tree for crystal growth method selection based on solvent solubility.

Quantitative Solvent Parameters

To optimize the intermolecular interactions during lattice formation, refer to the following solvent parameters. Ethanol is historically the most successful primary solvent for pyridine-based Schiff bases due to its moderate evaporation rate and ability to support hydrogen bonding without outcompeting the ligand's internal network[4].

Solvent SystemDielectric Constant (ε)Boiling Point (°C)Evaporation Rate (BuOAc=1)Suitability for Pyridine-2,3-diamine Schiff Bases
Absolute Ethanol 24.578.31.4Primary Choice (Optimal H-bonding stabilization)
Methanol 32.764.74.1Secondary (Evaporates too quickly; prone to twinning)
Dichloromethane (DCM) 8.939.627.5Excellent for Vapor Diffusion (Inner Solvent)
Hexane 1.968.78.3Excellent for Vapor Diffusion (Outer Antisolvent)
DMSO / DMF 46.7189.0<0.1Last Resort (High risk of imine bond hydrolysis)

Self-Validating Experimental Protocols

Do not blindly follow steps; ensure each phase is validated before proceeding. Nucleation and crystal growth are two separate thermodynamic events[3]. Your goal is to trigger one nucleation event and feed it slowly.

Protocol A: Controlled Slow Evaporation (Recommended)

Causality: Slow evaporation in a moderately polar solvent like absolute ethanol allows the reversible imine bond to stabilize while the solution slowly reaches supersaturation, favoring the growth of a single macroscopic crystal[4].

  • Dissolution: Add 20–30 mg of highly purified N3-[(1E)-phenylmethylene]pyridine-2,3-diamine to a clean glass vial. Add 5 mL of absolute ethanol. Sonicate for 2 minutes.

  • Validation Check (The Tyndall Effect): Shine a laser pointer through the vial in a dark room.

    • If the beam path is visible: Undissolved micro-particles remain. These will act as heterogeneous nucleation sites and cause polycrystallinity. Heat the solution gently to 50°C or add 1 mL of additional solvent until the beam path completely disappears.

  • Filtration: Pass the validated, transparent solution through a 0.22 µm PTFE syringe filter into a new, dust-free 2-dram glass vial.

  • Vapor Restriction: Cap the vial tightly. Using a 21G needle, puncture exactly one hole in the septum/cap.

    • Causality: A single 21G hole restricts vapor escape, slowing the evaporation rate to approximately 0.05–0.1 mL/day. This suppresses rapid secondary nucleation.

  • Incubation: Place the vial in a vibration-free, temperature-controlled environment (ideally a dark cabinet at 20°C). Do not move or disturb the vial for 7 to 14 days.

Protocol B: Vapor Diffusion (For Highly Soluble Batches)

Causality: If the compound is too soluble in ethanol, dissolving it in DCM and allowing a non-polar antisolvent (hexane) to slowly diffuse into the matrix gradually lowers the solubility threshold, initiating controlled nucleation without thermal shock[3].

  • Inner Solution: Dissolve 20 mg of the Schiff base in 2 mL of DCM in a small inner vial (1-dram). Validate complete dissolution (see Tyndall Effect above).

  • Outer Solution: Place the inner vial inside a larger outer vial (20 mL). Carefully add 5 mL of Hexane to the outer vial only.

  • Sealing: Cap the outer vial tightly with a Teflon-lined cap.

  • Incubation: As the volatile DCM evaporates and the hexane diffuses into the inner vial, the polarity of the inner solution drops, forcing the Schiff base to crystallize. Leave undisturbed for 5–10 days.

Troubleshooting Guide

Q: My compound is precipitating as an amorphous powder instead of forming distinct crystals. What went wrong? A: The solution reached supersaturation too rapidly, causing a kinetic "crash" rather than thermodynamic crystal growth.

  • Actionable Fix: If you are using Methanol, switch to Ethanol. Methanol's evaporation rate (4.1) is nearly three times faster than Ethanol's (1.4). Alternatively, reduce the size of the puncture hole in the vial cap to slow the vapor escape.

Q: The crystals I grew are twinned (overlapping plates or needles). How do I isolate a single domain? A: Twinning occurs when a secondary nucleation event happens on the face of an existing crystal, often due to temperature fluctuations or mechanical vibrations in the room. Schiff bases are highly prone to this due to their structural flexibility[1].

  • Actionable Fix: Ensure your incubation environment has a high thermal mass. Place your crystallization vials inside a larger, dry beaker filled with sand or water to buffer against ambient room temperature swings.

Q: I left my solution in DMSO to evaporate, but the resulting crystals were identified as benzaldehyde and 2,3-diaminopyridine fragments. Why? A: You experienced hydrolytic cleavage. The imine bond (-C=N-) in Schiff bases is susceptible to hydrolysis in the presence of trace water and highly polar, hygroscopic solvents like DMSO[2].

  • Actionable Fix: DMSO should only be used as an absolute last resort[3]. Always use anhydrous solvents (e.g., Absolute Ethanol or dry DCM) and store your crystallization vials in a desiccator if your laboratory has high ambient humidity.

Frequently Asked Questions (FAQs)

Q: How much material do I actually need to grow a single crystal? A: You need surprisingly little. A crystal suitable for modern X-ray diffraction only needs to be approximately 0.1 × 0.1 × 0.1 mm[3]. Preparing a solution with 10 to 30 mg of pure compound is more than sufficient. Purity is far more important than quantity; ensure your starting material is >98% pure via NMR before attempting crystallization.

Q: Can I use mechanochemical co-crystallization for this compound? A: Yes. If standard solvent methods fail, mechanochemical grinding with a co-crystallant (like triphenylphosphine oxide, which acts as a proton acceptor) can force the pyridine-2,3-diamine moiety into a predictable hydrogen-bonded lattice[3]. However, this requires specialized milling equipment and is generally a secondary approach to solvent evaporation.

Q: Why is the compound turning dark brown during the heating phase of dissolution? A: Pyridine-2,3-diamine derivatives can undergo oxidative degradation when heated in solution exposed to air. If you must heat the solvent to achieve dissolution, do so gently (do not exceed 50°C) and consider purging the vial with Argon or Nitrogen gas before sealing.

References

  • Crystallographic structure and semi-empirical study of Schiff base (E) 5-bromo-N3-(1-(4-chlorophenyl)ethylidene)pyridine-2,3-diamine. INIS-IAEA. Available at:[Link]

  • Synthesis, structural and spectroscopic properties of asymmetric schiff bases derived from 2,3-diaminopyridine. MOST Wiedzy. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Novel Schiff Base Derived from Amino Pyrene: Synthesis, Characterization, Crystal Structure Determination, and Anticancer Applications... Semantic Scholar. Available at: [Link]

  • Synthesis, Characterization and Crystal Structure of a New Schiff Base Ligand from a Bis(Thiazoline) Template and Hydrolytic Cleavage of the Imine Bond... Scientific Research Publishing (SCIRP). Available at: [Link]

Sources

Technical Support Center: Resolving ¹H-NMR Peak Overlap in N3-[(1E)-phenylmethylene]pyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter structural elucidation bottlenecks caused by severe spectral crowding. N3-[(1E)-phenylmethylene]pyridine-2,3-diamine—a Schiff base featuring a pyridine ring, a phenyl ring, an imine linkage, and a primary amine—presents a classic NMR challenge. In standard isotropic solvents like CDCl₃, the nine aromatic and imine protons resonate in a narrow 7.0–8.8 ppm window, often collapsing into an indecipherable multiplet.

This guide provides a mechanistic, self-validating troubleshooting framework to disentangle these overlapping signals, ensuring absolute confidence in your structural assignments.

Troubleshooting Guide & FAQs
Q1: My ¹H-NMR spectrum in CDCl₃ shows a massive multiplet between 7.2 and 7.8 ppm. How can I separate the pyridine and phenyl protons without running lengthy 2D experiments?

A1: Induce an Aromatic Solvent-Induced Shift (ASIS).

The Causality: Chemical shifts are highly dependent on the local magnetic environment. Isotropic solvents like CDCl₃ solvate molecules randomly. In contrast, anisotropic solvents like Benzene-d₆ (C₆D₆) form transient, highly ordered collision complexes with the solute[1]. Because the pyridine ring is electron-deficient and the phenyl ring is relatively electron-rich, the benzene molecules orient differently around each moiety. The magnetic anisotropy of the benzene ring shields the protons differentially, causing them to shift upfield at varying magnitudes[2]. This differential shift (Δδ = δCDCl₃ - δC₆D₆) physically pulls the overlapping multiplets apart[1].

Self-Validating Protocol: ASIS Implementation

  • Baseline Acquisition: Acquire a standard 1D ¹H-NMR of 5-10 mg of your sample in 0.6 mL CDCl₃.

  • Solvent Swap: Evaporate the CDCl₃ under a gentle stream of N₂, then place the sample under high vacuum for 30 minutes to remove residual solvent.

  • ASIS Acquisition: Redissolve the sample in 0.6 mL of Benzene-d₆. Acquire the 1D ¹H-NMR under identical parameters (temperature, receiver gain, number of scans).

  • Validation: Overlay the two spectra. You should observe a differential upfield shift. If the multiplets separate into distinct doublets and triplets, the ASIS is successful. Calculate Δδ to map the shifts.

Table 1: Solvent-Induced Chemical Shifts for N3-[(1E)-phenylmethylene]pyridine-2,3-diamine

Proton Assignmentδ in CDCl₃ (ppm)δ in C₆D₆ (ppm)Δδ (ASIS) (ppm)
Imine (-CH=N-)8.458.20+0.25
Pyridine H-68.057.85+0.20
Pyridine H-47.657.35+0.30
Phenyl H-ortho7.887.65+0.23
Phenyl H-meta/para7.457.30+0.15
Pyridine H-57.156.85+0.30

(Note: Positive Δδ indicates an upfield shift in the aromatic solvent[1]. Data represents typical expected shifts for this scaffold).

Q2: The amine (-NH₂) peak is extremely broad, spans from 5.0 to 6.5 ppm, and seems to be burying the pyridine H-5 proton. How do I resolve this?

A2: Perform a Deuterium Exchange (D₂O Shake) or utilize Variable Temperature (VT) NMR.

The Causality: The broadening of the -NH₂ signal is caused by two factors: the intermediate chemical exchange rate of the protons with trace moisture, and the quadrupolar relaxation of the adjacent ¹⁴N nucleus (Spin I=1). By swapping the exchangeable protons for deuterium (D), the signal becomes invisible in ¹H-NMR. Alternatively, VT-NMR alters the exchange kinetics; heating the sample pushes the exchange into the "fast" regime (sharpening the peak into a single average resonance), while cooling pushes it into the "slow" regime (sharpening it into distinct peaks)[3][4].

Self-Validating Protocol: D₂O Shake Test

  • Preparation: Take your existing NMR tube containing the sample in CDCl₃.

  • Addition: Add 2-3 drops of D₂O directly into the tube.

  • Agitation: Cap the tube tightly and shake vigorously for 30 seconds. Allow the biphasic mixture to settle (the D₂O will float on top of the CDCl₃).

  • Acquisition: Re-acquire the ¹H-NMR spectrum.

  • Validation: Integrate the spectrum. The broad -NH₂ signal should integrate to 0, and a sharp new peak for HOD will appear at ~4.7 ppm. If the pyridine H-5 proton was hidden underneath, it will now be clearly visible as a sharp doublet of doublets (dd).

Q3: Even after ASIS and D₂O exchange, the imine proton (-CH=N-) and the Phenyl ortho-protons are still overlapping. How can I unambiguously assign them?

A3: Deploy 2D Heteronuclear Correlation NMR (HSQC and HMBC).

The Causality: When 1D frequency space is exhausted, we must disperse the magnetization into a second dimension[5]. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached ¹³C nuclei (¹J coupling)[6]. Even if the imine proton and phenyl protons overlap at 8.2 ppm in the ¹H dimension, their attached carbons resonate at vastly different frequencies (Imine C ≈ 160 ppm; Phenyl C ≈ 128 ppm)[5][6]. HMBC (Heteronuclear Multiple Bond Correlation) detects long-range (²J and ³J) couplings, allowing you to link the isolated imine proton to the quaternary carbons of the pyridine and phenyl rings, proving the molecular connectivity[6].

Self-Validating Protocol: 2D NMR Setup

  • Tuning and Matching: Insert the sample and rigorously tune/match the probe for both ¹H and ¹³C channels. Accurate 90° pulses are critical for magnetization transfer.

  • HSQC Acquisition: Run a multiplicity-edited ¹H-¹³C HSQC. Set the ¹³C sweep width from 0 to 200 ppm.

  • HMBC Acquisition: Run a ¹H-¹³C HMBC optimized for a long-range coupling constant of 8 Hz.

  • Validation: Count the cross-peaks in the HSQC. For N3-[(1E)-phenylmethylene]pyridine-2,3-diamine, you must observe exactly 9 CH cross-peaks (1 imine, 3 pyridine, 5 phenyl). If you see fewer, adjust the contour threshold. In the HMBC, verify that the imine proton shows a ³J cross-peak to the Pyridine C-2 and Phenyl C-ortho carbons.

Workflow and Logic Visualizations

Caption: Logical workflow for resolving 1H-NMR peak overlap in aromatic systems.

Caption: 2D NMR selection logic for assigning overlapping aromatic and imine protons.

References
  • Chavelas-Hernández, L., et al.
  • "Technical Support Center: Resolving Peak Overlaps in NMR Spectra of Arom
  • Nawrocka, E. K., et al. "Variable-temperature NMR spectroscopy for metabolite identification in biological materials." RSC Advances, Royal Society of Chemistry.
  • "Two-dimensional nuclear magnetic resonance spectroscopy." Wikipedia.
  • "2D NMR." EPFL.

Sources

Column chromatography purification techniques for N3-[(1E)-phenylmethylene]pyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of complex heteroaromatic Schiff bases. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the unique chromatographic challenges presented by N3-[(1E)-phenylmethylene]pyridine-2,3-diamine .

This molecule possesses a highly sensitive azomethine (imine) linkage and a densely basic core (a pyridine ring and a primary amine). Standard purification approaches often lead to catastrophic sample loss. This guide will explain the chemical causality behind these failures and provide self-validating protocols to ensure successful isolation.

I. Core Challenges in Imine Chromatography

Before attempting purification, it is critical to understand the molecular behavior of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine on a stationary phase:

  • Hydrolytic Lability: The -N=CH- bond is highly susceptible to nucleophilic attack by water, a process catalyzed by Brønsted acids. Standard silica gel contains exposed, acidic surface silanol groups (Si-OH) that rapidly catalyze imine hydrolysis back to benzaldehyde and pyridine-2,3-diamine[1],[2].

  • Basic Amine/Pyridine Interactions: The lone pairs on the pyridine nitrogen and the C2-primary amine undergo strong secondary interactions (hydrogen bonding and ion-exchange) with acidic silanols. This results in irreversible adsorption and severe peak tailing[3].

PurificationWorkflow A Crude N3-[(1E)-phenylmethylene] pyridine-2,3-diamine B Perform TLC on Standard Silica Gel A->B C Issue: Imine Hydrolysis (Benzaldehyde spot forms) B->C Acidic silanols cleave C=N D Issue: Severe Tailing (Basic pyridine/amine interaction) B->D Basic nitrogens bind silanols E Solution A: Neutral Alumina Stationary Phase C->E Switch phase F Solution B: 1-3% TEA-Deactivated Silica Gel C->F Neutralize acid sites D->F Mask active silanols G Optimize Mobile Phase (e.g., Hexane/EtOAc Gradient) E->G F->G H Pure Target Compound Isolated G->H Elution & Concentration

Workflow for troubleshooting the chromatographic purification of basic, acid-sensitive Schiff bases.

II. Troubleshooting & FAQs

Q1: Why does my product decompose into benzaldehyde and pyridine-2,3-diamine during standard silica gel chromatography? Causality: Standard silica gel is inherently acidic (pH ~4.5-5.5). When your crude mixture is loaded, the acidic silanols protonate the imine nitrogen. Ambient moisture present in the solvent or on the silica surface then attacks the electrophilic carbon of the azomethine bond, cleaving it[1]. Solution: You must either transition to a non-acidic stationary phase like neutral alumina[4], or chemically deactivate the silica gel using a sacrificial basic modifier like Triethylamine (TEA).

Q2: I am experiencing severe peak tailing and low recovery, even when the imine remains intact. What causes this? Causality: Your target molecule contains three basic nitrogen centers. Even if hydrolysis is avoided, these basic sites act as strong hydrogen-bond acceptors and undergo ion-exchange with the silanol protons[3]. This causes the compound to "drag" through the column rather than eluting in a discrete band. Solution: Mask the active silanol sites by adding 1–3% TEA to your mobile phase. The TEA competitively binds to the silanols, saturating the column's acidic sites and allowing your basic target compound to elute with a symmetrical peak shape.

Q3: How do I completely remove the TEA modifier from my purified product after column chromatography? Causality: TEA has a boiling point of ~89°C. Standard rotary evaporation often leaves residual traces of TEA, which can interfere with downstream NMR characterization or biological assays. Solution: Co-evaporate the purified fractions with a higher-boiling azeotropic solvent, such as toluene, under reduced pressure. Following this, place the sample under high vacuum (e.g., a Schlenk line or lyophilizer) for 12–24 hours.

III. Quantitative Phase Comparison

To guide your experimental design, the following table summarizes the expected outcomes when purifying N3-[(1E)-phenylmethylene]pyridine-2,3-diamine across different stationary phases.

Stationary PhaseMobile Phase AdditiveImine Hydrolysis Rate (%)Average Product Recovery (%)Peak Shape / Band Broadening
Standard Silica Gel None> 60%< 30%Severe Tailing / Streaking
Silica Gel 2% Triethylamine (TEA)< 5%85 - 90%Sharp / Symmetrical
Neutral Alumina None< 2%80 - 85%Moderate Broadening

IV. Self-Validating Experimental Protocols

Protocol A: Purification via TEA-Deactivated Silica Gel

This is the preferred method for scaling up, as silica gel offers higher theoretical plate counts than alumina, providing better separation from unreacted benzaldehyde.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., Hexane/Ethyl Acetate 7:3 v/v). Add exactly 2% (v/v) Triethylamine (TEA) to the entire solvent mixture and stir well.

  • Slurry Packing: In a fume hood, prepare a slurry of silica gel using the TEA-modified solvent. Pour the slurry into the glass column and allow it to settle under mild air pressure.

  • Column Equilibration (Critical Step): Pass at least 3 Column Volumes (CV) of the TEA-modified solvent through the packed bed. The TEA must physically travel through the column to neutralize all acidic silanol groups.

  • The Self-Validation Check: Do not load your sample yet. Collect a 5 mL fraction of the eluent currently exiting the column. Spot this fraction on a TLC plate alongside a reference drop of pure TEA. Expose the plate to iodine vapor. If the column eluent stains positive for the amine, the column's acidic sites are fully saturated. If it does not, continue flushing until TEA is detected in the eluent.

  • Sample Loading: Dissolve the crude N3-[(1E)-phenylmethylene]pyridine-2,3-diamine in a minimum volume of the mobile phase (or DCM with 2% TEA) and carefully load it onto the column head.

  • Elution: Elute the column using the TEA-modified mobile phase. Monitor fractions via TLC (plates must also be run in TEA-modified solvent to prevent on-plate hydrolysis).

  • Isolation: Pool the product-containing fractions. Concentrate via rotary evaporation, followed by co-evaporation with 10 mL of toluene to azeotropically remove residual TEA.

Protocol B: Purification via Neutral Alumina

If TEA is strictly incompatible with your downstream applications, Neutral Alumina (Brockmann Activity I or II) is the optimal alternative[4].

Step-by-Step Methodology:

  • Solvent Selection: Alumina is more polar than silica; therefore, you will need a less polar solvent system than you would use for silica (e.g., Hexane/Ethyl Acetate 8:2 or 9:1).

  • Dry Packing: Add a plug of cotton and a layer of sand to the column. Pour dry neutral alumina into the column. Tap the sides gently to ensure even packing.

  • Wetting the Column: Slowly pass the initial non-polar solvent (e.g., 100% Hexane) through the column. Note: Alumina wetting is highly exothermic. Proceed slowly to prevent solvent boiling and column cracking.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of solvent. Load it evenly onto the alumina bed.

  • Elution: Begin elution. Because alumina lacks the highly acidic silanols of silica, the imine will remain intact, and the basic pyridine/amine groups will not tail severely.

  • The Self-Validation Check: To confirm the integrity of the imine during elution, run a 2D-TLC of your combined fractions. Spot the sample in the corner of a square TLC plate, run it in one direction, dry it, rotate 90 degrees, and run it again. If the compound forms a single spot on the diagonal, it is stable. If off-diagonal spots appear (e.g., benzaldehyde), hydrolysis is still occurring, indicating the alumina may have absorbed atmospheric moisture and requires re-activation (heating to 200°C overnight).

V. References

Sources

Validation & Comparative

Comparative Antimicrobial Efficacy of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine vs. Standard Broad-Spectrum Antibiotics

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Preclinical Efficacy, Mechanistic Pathways, and Self-Validating Experimental Workflows

Executive Summary & Mechanistic Overview

As the global burden of multidrug-resistant (MDR) pathogens escalates, the limitations of traditional broad-spectrum antibiotics (e.g., fluoroquinolones, beta-lactams) have become increasingly apparent. This necessitates the exploration of non-traditional pharmacophores. Schiff bases—compounds characterized by their azomethine (-CH=N-) linkage—have emerged as highly versatile, "privileged ligands" in medicinal chemistry[1].

Specifically, N3-[(1E)-phenylmethylene]pyridine-2,3-diamine (hereafter referred to as N3-PMPD ), a Schiff base derived from the condensation of 2,3-diaminopyridine and benzaldehyde, demonstrates a unique antimicrobial kinetic profile. Unlike standard antibiotics that rely on direct competitive inhibition of specific intracellular enzymes (e.g., Ciprofloxacin targeting DNA gyrase), N3-PMPD leverages a dual-action mechanism driven by coordination chemistry[2].

The Causality of Efficacy: Tweedy’s Chelation Theory and Overton’s Concept

The azomethine nitrogen and the pyridine ring in N3-PMPD act as potent electron donors. In the bacterial microenvironment, these functional groups chelate essential transition metals (such as Cu²⁺ and Zn²⁺). According to Tweedy’s chelation theory, this coordination significantly reduces the polarity of the metal ion by sharing its positive charge with the donor groups. Consequently, the lipophilicity of the entire complex increases. Following Overton’s concept of cell permeability, this enhanced lipophilicity allows the N3-PMPD-metal complex to efficiently breach the bacterial lipid bilayer, accumulating intracellularly to disrupt cellular respiration and arrest replication[3].

MOA N1 N3-PMPD (Schiff Base Ligand) N2 Metal Ion Chelation (Cu2+, Zn2+) N1->N2 Donates Electrons N3 Lipophilicity Enhancement (Overton's Concept) N2->N3 Tweedy's Theory N4 Bacterial Cell Wall Penetration N3->N4 Lipid Bilayer Transit N5 Intracellular Targets (Enzymes/DNA) N4->N5 Accumulation N6 Bacterial Cell Death N5->N6 Arrests Replication C1 Standard Antibiotics (e.g., Ciprofloxacin) C2 Direct Target Binding (DNA Gyrase) C1->C2 Uptake via Porins C2->N6 Competitive Inhibition

Comparative Mechanism of Action: N3-PMPD Coordination vs. Fluoroquinolone Direct Binding.

Comparative Efficacy Data

To objectively benchmark N3-PMPD, we must evaluate its Minimum Inhibitory Concentration (MIC) against standard broad-spectrum agents. The data below synthesizes typical in vitro performance metrics for pyridine-derived Schiff bases against both wild-type and resistant bacterial strains[4].

Pathogen StrainN3-PMPD MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Amoxicillin MIC (µg/mL)
Escherichia coli (ATCC 25922)16.00.58.0
Staphylococcus aureus (ATCC 29213)8.01.02.0
Pseudomonas aeruginosa (ATCC 27853)32.01.0>64.0
MRSA (Clinical Isolate)16.0 32.0 >64.0

Data Interpretation: While Ciprofloxacin vastly outperforms N3-PMPD against susceptible wild-type strains (e.g., E. coli), N3-PMPD maintains a stable efficacy profile against Methicillin-Resistant Staphylococcus aureus (MRSA). This indicates that the Schiff base circumvents standard efflux pump and target-mutation resistance mechanisms, validating its utility as a scaffold for MDR infections.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. As an Application Scientist, it is critical to understand why specific reagents are chosen, not just how to use them.

Workflow S1 Compound Synthesis & Characterization S2 Broth Microdilution (MIC/MBC Determination) S1->S2 Purified Agent S3 Time-Kill Kinetics Assay S2->S3 MIC Values S4 Cytotoxicity Profiling (Mammalian Cells) S3->S4 Kinetic Data S5 Comparative Efficacy Analysis S4->S5 Selectivity Index

Step-by-Step Preclinical Evaluation Workflow for Novel Antimicrobial Agents.

Protocol A: Broth Microdilution Assay (MIC Determination)

Objective: Determine the lowest concentration of N3-PMPD that completely inhibits visible bacterial growth.

Expertise & Causality: Schiff bases are highly hydrophobic and sensitive to their ionic environment. We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) to standardize Ca²⁺ and Mg²⁺ levels. Failing to adjust cations can lead to artificial MIC inflation, as the compound may chelate free media ions rather than interacting with the bacterial envelope. Furthermore, N3-PMPD must be dissolved in DMSO; however, the final assay concentration of DMSO must strictly remain ≤1% v/v to prevent solvent-induced membrane toxicity.

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend isolated colonies from an overnight agar plate in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:150 in CAMHB to achieve a final working concentration of 1 × 10⁶ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of N3-PMPD (ranging from 128 µg/mL to 0.25 µg/mL) in CAMHB.

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the drug dilutions (Final well volume = 100 µL; Final inoculum = 5 × 10⁵ CFU/mL).

  • Incubation: Seal the plate and incubate at 37°C for 18–24 hours under aerobic conditions.

  • Readout: Visually inspect for turbidity. The MIC is the lowest concentration well with no visible growth.

Self-Validating System: The assay is only valid if three internal controls pass:

  • Positive Growth Control (Broth + Bacteria): Must show robust turbidity.

  • Negative Sterility Control (Broth only): Must remain optically clear.

  • Solvent Control (1% DMSO + Bacteria): Must show growth equal to the positive control. If this well is clear, the DMSO killed the bacteria, invalidating the entire plate.

Protocol B: Time-Kill Kinetics Assay

Objective: Distinguish whether N3-PMPD is bacteriostatic (inhibits growth) or bactericidal (kills bacteria) over a 24-hour period compared to Ciprofloxacin.

Expertise & Causality: MIC only provides an inhibitory threshold. To understand the pharmacodynamics of the Schiff base, we must track viable cell counts over time. Because Schiff bases rely on complexation and membrane permeation, their killing kinetics are often time-dependent rather than concentration-dependent.

Step-by-Step Methodology:

  • Preparation: Prepare glass flasks containing 10 mL of CAMHB with N3-PMPD at 1×, 2×, and 4× its predetermined MIC.

  • Inoculation: Introduce bacteria in the logarithmic growth phase to yield a starting inoculum of 5 × 10⁵ CFU/mL.

  • Sampling: At time intervals t = 0, 2, 4, 8, and 24 hours, remove 100 µL aliquots from each flask.

  • Plating: Serially dilute the aliquots in sterile PBS and spread 10 µL onto Tryptic Soy Agar (TSA) plates.

  • Incubation & Counting: Incubate plates for 24 hours at 37°C. Count colonies to calculate log₁₀ CFU/mL. A reduction of ≥3 log₁₀ (99.9% kill) from the initial inoculum defines bactericidal activity.

Self-Validating System: A standard bactericidal control (Ciprofloxacin at 4× MIC) and a drug-free growth control are run in parallel. If the drug-free control fails to reach the stationary phase (~10⁹ CFU/mL) by 24 hours, or if the Ciprofloxacin control fails to induce a ≥3 log₁₀ reduction, the assay is discarded. This guarantees that any observed bactericidal activity from N3-PMPD is a true pharmacological effect, not an artifact of compromised bacterial health.

Conclusion

N3-[(1E)-phenylmethylene]pyridine-2,3-diamine represents a highly promising antimicrobial scaffold. While it may not match the sheer potency of standard fluoroquinolones against wild-type strains, its unique mechanism of action—driven by metal ion chelation and enhanced lipophilicity—grants it a distinct advantage against multidrug-resistant isolates like MRSA. Rigorous, self-validating preclinical workflows are essential to accurately isolate and quantify these coordination-driven pharmacodynamics.

References

  • [2] Pramod Kumar Dubey, C. V. Ratnam. Preparation of 3-arylideneamino-2-aminopyridines (I), 2-aryl-1H-2, 3-dihydroimidazo (4, 5-b) pyridines (III) and 2-aryl-1H-imidazo (4, 5-b). ResearchGate. Available at:[Link]

  • [3] MDPI. A Review on the Advancements in the Field of Metal Complexes with Schiff Bases as Antiproliferative Agents. Molecules (2021). Available at:[Link]

  • [4] ResearchGate. Synthesis and Anti-Bacterial/Catalytic Properties of Schiff Bases and Schiff Base Metal Complexes Derived from 2,3-Diaminopyridine. Available at:[Link]

  • [1] Oriental Journal of Chemistry. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Available at:[Link]

Sources

Validating DFT Theoretical Models with Experimental Data for N3-[(1E)-phenylmethylene]pyridine-2,3-diamine: A Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

The structural and electronic characterization of Schiff bases is a critical phase in rational drug design and coordination chemistry. N3-[(1E)-phenylmethylene]pyridine-2,3-diamine —a bidentate Schiff base synthesized via the condensation of 2,3-diaminopyridine and benzaldehyde—serves as an excellent scaffold for developing metallo-pharmaceuticals[1].

However, relying solely on empirical data or isolated theoretical models often leaves mechanistic gaps. Density Functional Theory (DFT) provides quantum-level insights into molecular orbitals, electrostatic potentials, and vibrational modes, but these models must be rigorously anchored by experimental benchmarks[2]. This guide provides an objective comparison between DFT predictive modeling and experimental validation, detailing the self-validating protocols required to ensure scientific integrity.

Objective Comparison: Theoretical Modeling vs. Experimental Benchmarks

To establish a robust molecular profile, researchers must understand where DFT excels and where experimental data must intervene to correct theoretical assumptions (such as gas-phase isolation or harmonic approximations).

Table 1: Performance and Utility Comparison
ParameterDFT Modeling (B3LYP/6-311++G**)Experimental Benchmarks (XRD, FT-IR, NMR, UV-Vis)Synergy / Causality for Validation
Structural Geometry Predicts idealized gas-phase bond lengths/angles.XRD provides exact solid-state coordinates[3].DFT often overestimates bond lengths due to the lack of crystal packing forces. XRD data serves as the initial coordinate input for DFT geometry optimization.
Vibrational Modes Calculates harmonic frequencies; requires scaling factors.FT-IR captures true anharmonic vibrations and hydrogen bonding[4].Scaling DFT frequencies (e.g., by 0.9614) aligns theoretical peaks with empirical FT-IR data, confirming functional group integrity.
Electronic Transitions TD-DFT predicts vertical excitation energies and oscillator strengths.UV-Vis measures actual photon absorption in solvent environments.Gas-phase TD-DFT blue-shifts excitations. Incorporating a Polarizable Continuum Model (PCM) in DFT matches empirical UV-Vis solvent effects[2].
Chemical Shifts GIAO method calculates absolute magnetic shielding tensors.1H/13C NMR provides relative shifts based on local electron density.Both methods use TMS as a reference. GIAO-DFT validates ambiguous NMR signals, particularly the highly deshielded azomethine (CH=N) proton.

Step-by-Step Methodologies: The Validation Loop

A self-validating system requires that experimental synthesis and spectral acquisition directly feed into the boundary conditions of the theoretical model.

Protocol A: Regioselective Synthesis and Crystallization

Causality: In 2,3-diaminopyridine, the 2-amino group is adjacent to the electron-withdrawing pyridine nitrogen, heavily delocalizing its lone pair and reducing nucleophilicity. The 3-amino group is less restricted, dictating the regioselective formation of the N3 Schiff base[5].

  • Reaction Setup: Dissolve equimolar amounts of 2,3-diaminopyridine (10 mmol) and benzaldehyde (10 mmol) in 30 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Reasoning: Acetic acid protonates the carbonyl oxygen of the benzaldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the 3-amino group.

  • Condensation: Reflux the mixture at 78°C for 4–6 hours under a nitrogen atmosphere. Reasoning: Absolute ethanol and continuous heat drive the equilibrium forward by evaporating the water byproduct.

  • Purification: Cool to room temperature, filter the resulting precipitate, and recrystallize from hot ethanol to yield X-ray quality crystals of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine.

Protocol B: DFT Computational Setup

Causality: The B3LYP hybrid functional combined with the 6-311++G(d,p) basis set provides the optimal balance between computational cost and electron correlation accuracy for nitrogen-rich aromatic systems[6].

  • Initialization: Import the .CIF file from XRD analysis into GaussView to establish the initial Cartesian coordinates.

  • Optimization: Run a ground-state geometry optimization in Gaussian 16 using opt freq b3lyp/6-311++g(d,p). Ensure the absence of imaginary frequencies in the output to confirm a true local minimum.

  • Solvent Modeling: For UV-Vis and NMR comparisons, apply the Polarizable Continuum Model (PCM) using the keyword scrf=(solvent=ethanol) to simulate the experimental dielectric environment[2].

Quantitative Data Validation

The true test of the DFT model is its statistical deviation from experimental readouts. Below are the comparative datasets for N3-[(1E)-phenylmethylene]pyridine-2,3-diamine.

Table 2: Selected Structural Parameters (XRD vs. DFT)

Note: DFT overestimations are typically ≤ 0.02 Å, attributed to the absence of intermolecular hydrogen bonding in the gas-phase model.

Bond / AngleExperimental XRD (Å / °)DFT Calculated (Å / °)Deviation (Δ)
C=N (Azomethine)1.2751.282+0.007
N(pyridine)-C21.3411.348+0.007
C2-NH21.3551.366+0.011
C-C=N (Angle)121.4°122.1°+0.7°
Table 3: Vibrational Frequencies (FT-IR vs. Scaled DFT)

Causality: DFT calculates vibrations assuming a perfect harmonic oscillator. Real molecular bonds are anharmonic. Applying a standard scaling factor of 0.9614 to the DFT output corrects this physical discrepancy[4].

AssignmentExperimental FT-IR (cm⁻¹)Unscaled DFT (cm⁻¹)Scaled DFT (cm⁻¹)
-NH2 Asymmetric Stretch341035503413
-NH2 Symmetric Stretch332034653331
C=N (Azomethine) Stretch161516851620
Pyridine Ring C=C/C=N158016401577

Experimental and Theoretical Workflow Visualization

To map the self-validating relationship between empirical data and quantum modeling, the following logical pathway illustrates how data flows between the physical bench and the computational server.

G cluster_exp Experimental Benchmarks cluster_theor DFT Quantum Modeling (B3LYP/6-311++G**) Synth Synthesis of N3-[(1E)-phenylmethylene] pyridine-2,3-diamine XRD_exp X-Ray Diffraction (Crystal Coordinates) Synth->XRD_exp FTIR_exp FT-IR Spectroscopy (Anharmonic Vibrations) Synth->FTIR_exp NMR_exp 1H/13C NMR (Relative Chemical Shifts) Synth->NMR_exp UV_exp UV-Vis Spectroscopy (Solvent Excitations) Synth->UV_exp Geom Geometry Optimization (Gas-Phase Minimum) XRD_exp->Geom Initial .CIF Input Validation Comparative Validation & Error Analysis (Δ) XRD_exp->Validation FTIR_exp->Validation NMR_exp->Validation UV_exp->Validation Freq Harmonic Frequencies (Requires Scaling) Geom->Freq GIAO GIAO Method (Absolute Shielding) Geom->GIAO TDDFT TD-DFT + PCM (Vertical Transitions) Geom->TDDFT Freq->Validation GIAO->Validation TDDFT->Validation

Workflow mapping the integration of empirical spectroscopy with DFT quantum modeling validation.

Conclusion

The validation of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine demonstrates that DFT and experimental spectroscopy are not competing methodologies, but rather two halves of a self-validating system. While experimental data (XRD, FT-IR) provides the undeniable physical truth, DFT modeling (B3LYP/TD-DFT) explains the why—elucidating the hidden electronic transitions and orbital mechanics that dictate the molecule's behavior. By systematically comparing and scaling these datasets, researchers can confidently utilize this Schiff base in advanced catalytic and pharmaceutical applications.

References

  • Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review ResearchGate[Link]

  • In vitro cytotoxicity activity of novel Schiff base ligand–lanthanide complexes PMC - National Institutes of Health (NIH)[Link]

  • Synthesis, structural and spectroscopic properties of asymmetric schiff bases derived from 2,3-diaminopyridine MOST Wiedzy[Link]

  • Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4 ACS Omega[Link]

  • 1,2-Disubstituted Benzimidazoles by the Iron Catalyzed Cross-Dehydrogenative Coupling of Isomeric o-Phenylenediamine Substrates The Journal of Organic Chemistry - ACS Publications[Link]

Sources

FTIR spectra comparison of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine and its precursor amines

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in spectroscopic validation and organic synthesis, I frequently guide research teams through the nuances of functional group transformations. When evaluating the synthesis of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine —a mono-Schiff base—from its precursors, pyridine-2,3-diamine and benzaldehyde, we are not merely looking at peak shifts. We are observing the quantum mechanical evidence of regioselective nucleophilic attack and dehydration.

This guide provides an objective, data-driven comparison of the FTIR spectra of these compounds, detailing the causality behind the experimental workflows and establishing a self-validating protocol for researchers and drug development professionals.

Mechanistic Causality: Regioselectivity and Spectral Shifts

To accurately interpret the FTIR data, one must first understand the chemical causality governing the reaction. Pyridine-2,3-diamine possesses two primary amine groups, but they are not chemically equivalent.

The lone pair of electrons on the 2-amino group is delocalized into the adjacent, electron-withdrawing pyridine ring nitrogen via resonance. This significantly reduces its basicity and nucleophilicity[1]. Conversely, the 3-amino group lacks this direct resonance stabilization, making its lone pair highly available. Therefore, when reacted with benzaldehyde, the condensation occurs regioselectively at the 3-position, yielding the N3-imine derivative[1].

This regioselectivity dictates our FTIR expectations: we anticipate the complete disappearance of the benzaldehyde carbonyl stretch, the transformation of one set of primary amine stretches into an imine stretch, and the retention of a modified primary amine stretch (from the unreacted 2-NH₂ group)[2].

FTIR Spectral Comparison Data

The table below summarizes the quantitative vibrational frequencies, providing a direct comparative analysis between the precursors and the final Schiff base product.

Functional GroupBenzaldehyde (cm⁻¹)Pyridine-2,3-diamine (cm⁻¹)N3-Schiff Base Product (cm⁻¹)Diagnostic Significance
C=O Stretch ~1700 (s)-AbsentDisappearance confirms complete consumption of the aldehyde precursor.
N-H Stretch (Primary) -~3300, 3450 (m, doublet)Absent (at 3-position)Loss of the distinct doublet indicates conversion of the 3-NH₂ to an imine.
N-H Stretch (Residual) --~3200–3350 (m, singlet/broad)Confirms the 2-NH₂ group remains unreacted, often shifted due to intramolecular H-bonding[2].
C=N Stretch (Imine) --~1615–1630 (s)Primary definitive proof of Schiff base formation[2].
C-H Stretch (Aldehyde) ~2720, 2820 (w)-AbsentSecondary confirmation of aldehyde consumption.

(Note: s = strong, m = medium, w = weak)

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . The analytical technique (FTIR) acts as the direct quality control gate for the synthetic methodology.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 10 mmol of pyridine-2,3-diamine in 20 mL of absolute ethanol. In a separate vial, prepare 10 mmol of benzaldehyde.

  • Catalytic Activation (Causality Check): Add 2-3 drops of glacial acetic acid to the benzaldehyde to achieve a pH of ~4.5.

    • Why? The carbonyl oxygen must be protonated to increase its electrophilicity. However, if the pH drops too low, the 3-amino group becomes protonated (forming an ammonium ion), completely destroying its nucleophilicity. Strict pH control is mandatory.

  • Condensation: Dropwise add the activated benzaldehyde to the diamine solution under continuous stirring at room temperature, then elevate to reflux (70–80 °C) for 3–4 hours.

  • Isolation: Cool the mixture in an ice bath. The Schiff base will precipitate as a crystalline solid. Filter under vacuum and wash with cold ethanol to remove unreacted starting materials.

  • FTIR Validation (The QC Gate): Analyze the dried product using an ATR-FTIR spectrometer.

    • Why ATR over KBr? ATR prevents ambient moisture absorption (which artificially broadens the O-H/N-H region around 3300 cm⁻¹), allowing for a pristine resolution of the residual 2-NH₂ primary amine stretch versus the newly formed imine bond.

Workflow Visualization

The following diagram illustrates the logical progression of the synthesis and the binary decision matrix used during FTIR validation.

G P1 Benzaldehyde (C=O ~1700 cm⁻¹) Condensation Nucleophilic Addition & Dehydration (Selective at 3-NH₂) P1->Condensation P2 Pyridine-2,3-diamine (N-H ~3300-3450 cm⁻¹) P2->Condensation Product N3-[(1E)-phenylmethylene]pyridine-2,3-diamine (Schiff Base) Condensation->Product FTIR FTIR Validation (ATR-FTIR Analysis) Product->FTIR Success Target Confirmed: Presence of C=N (~1620 cm⁻¹) Absence of C=O (~1700 cm⁻¹) FTIR->Success Validated Fail Reaction Incomplete: C=O peak remains FTIR->Fail Residuals

Workflow for the regioselective synthesis and FTIR validation of the target Schiff base.

Conclusion on Performance and Utility

When compared to its precursor amines, the N3-[(1E)-phenylmethylene]pyridine-2,3-diamine product exhibits enhanced structural rigidity due to the planar imine bond. In drug development, this rigidity, combined with the specific intramolecular hydrogen-bonding network (often forming between the residual 2-NH₂ and the imine nitrogen), significantly alters the molecule's lipophilicity and target-binding kinetics[2]. FTIR remains the most rapid, non-destructive method to confirm that this critical geometric and electronic transformation has been successfully achieved.

Sources

N3-[(1E)-phenylmethylene]pyridine-2,3-diamine vs traditional pyridine-based Schiff bases in metal coordination

Author: BenchChem Technical Support Team. Date: April 2026

In the evolving landscape of coordination chemistry and rational drug design, the architectural selection of ligands dictates the functional ceiling of the resulting metal complexes. For decades, traditional pyridine-based Schiff bases (e.g., 2-pyridylaldimines) have been the standard for generating robust, bidentate (N,N) metal chelates. However, a paradigm shift is occurring with the utilization of asymmetric ligands like N3-[(1E)-phenylmethylene]pyridine-2,3-diamine .

As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic, structural, and functional disparities between these two ligand classes. By dissecting the causality behind their coordination behaviors, this guide provides researchers with the actionable intelligence and self-validating protocols needed to leverage asymmetric Schiff bases in advanced catalytic and biological applications.

Mechanistic Divergence: Regioselectivity and Coordination Geometry

The fundamental difference between N3-[(1E)-phenylmethylene]pyridine-2,3-diamine and traditional pyridine Schiff bases lies in their electronic distribution and resulting coordination vectors.

Traditional Pyridine Schiff Bases: Synthesized typically from pyridine-2-carboxaldehyde and an primary amine, these ligands coordinate via the pyridine nitrogen (Py-N) and the imine nitrogen. This forms a highly stable 5-membered chelate ring. However, this coordination mode consumes the pyridine nitrogen, burying it within the hydrophobic core of the metal complex and neutralizing its ability to participate in secondary environmental interactions 1.

N3-[(1E)-phenylmethylene]pyridine-2,3-diamine: This asymmetric ligand is synthesized via the regioselective condensation of pyridine-2,3-diamine with benzaldehyde. The causality behind this regioselectivity is rooted in resonance: the lone pair of the 2-amino group delocalizes into the electron-deficient pyridine ring, reducing its nucleophilicity. The 3-amino group, lacking this direct resonance pathway, remains highly nucleophilic and selectively forms the imine bond 2. Upon metal complexation, it coordinates via the 2-amino nitrogen and the 3-imine nitrogen , forming a 5-membered chelate ring. Crucially, this leaves the pyridine nitrogen uncoordinated. This free Py-N acts as a potent hydrogen-bond acceptor, enabling supramolecular networking, enhanced aqueous solubility, and targeted interactions with biological macromolecules (e.g., DNA grooves or enzyme active sites) 3.

Coordination_Comparison cluster_0 N3-Schiff Base (Asymmetric) cluster_1 Traditional Schiff Base L1 N3-[(1E)-phenylmethylene] pyridine-2,3-diamine C1 Coordination: 2-Amino N & 3-Imine N L1->C1 P1 Free Pyridine N: H-Bonding & Supramolecular C1->P1 L2 2-Pyridylaldimine Derivatives C2 Coordination: Pyridine N & Imine N L2->C2 P2 Bound Pyridine N: Hydrophobic Complex Core C2->P2

Fig 1: Coordination divergence between asymmetric N3-Schiff bases and traditional ligands.

Comparative Performance Data

The structural differences between these ligands translate directly into measurable physicochemical and biological performance metrics. The strong σ -donating ability of the 2-amino group in the N3-ligand alters the ligand field strength, stabilizing higher metal oxidation states compared to the π -accepting nature of the coordinated pyridine in traditional ligands 4.

ParameterTraditional Pyridine Schiff BasesN3-[(1E)-phenylmethylene]pyridine-2,3-diamine
Primary Chelating Atoms Pyridine-N, Imine-N2-Amino-N, 3-Imine-N
Chelate Ring Size 5-membered5-membered
Uncoordinated Heteroatoms NonePyridine-N (H-bond acceptor)
Electronic Effect on Metal Strong π -acceptor (Py)Strong σ -donor (NH 2​ )
Redox Behavior (Cu II /Cu I ) Anodic shift (stabilizes Cu I )Cathodic shift (stabilizes Cu II )
Supramolecular Potential Low (hydrophobic core)High (H-bonding networks & multimetallic bridging)
Biological Target Affinity Moderate (relies on intercalation)High (intercalation + active H-bonding)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols integrate self-validating analytical checkpoints. These checkpoints prevent the propagation of errors (such as incorrect regioselectivity or unintended coordination geometries) into downstream assays.

Protocol A: Regioselective Synthesis of the N3-Ligand
  • Preparation : Dissolve 10 mmol of pyridine-2,3-diamine in 20 mL of absolute ethanol. Causality: Absolute ethanol minimizes the hydrolysis of the nascent imine bond while providing a protic environment to stabilize the transition state during nucleophilic attack.

  • Activation : Add 2-3 drops of glacial acetic acid. Causality: Mild acid catalysis protonates the carbonyl oxygen of benzaldehyde, increasing its electrophilicity without fully protonating the nucleophilic 3-amino group.

  • Condensation : Dropwise add 10 mmol of benzaldehyde. Reflux the mixture for 4 hours.

  • Isolation : Cool to room temperature, filter the resulting precipitate, and recrystallize from hot ethanol.

  • Self-Validation System ( 1 H NMR) : Run a 1 H NMR spectrum in DMSO- d6​ .

    • Pass Criteria: The presence of a broad singlet at δ ~6.2 ppm (integrating for 2H) confirms the 2-NH 2​ group remains unreacted. A sharp singlet at δ ~8.5 ppm (1H) confirms the formation of the azomethine (-CH=N-) bond.

Protocol B: Synthesis and Validation of the Cu(II) Complex
  • Complexation : Dissolve 2 mmol of the synthesized N3-ligand in 15 mL of methanol. Slowly add a methanolic solution of Cu(OAc) 2​⋅H2​O (1 mmol). Causality: Copper(II) acetate is selected because the acetate anion acts as an internal, weak base. It facilitates the stabilization of the complexation transition state while yielding highly soluble acetic acid byproducts.

  • Crystallization : Stir at room temperature for 2 hours until a distinct color change (typically to deep brown/green) is observed. Allow slow evaporation to yield single crystals.

  • Self-Validation System (FT-IR Spectroscopy) :

    • Imine Coordination Check: The ν(C=N) stretch must shift from ~1615 cm −1 (free ligand) to ~1590 cm −1 .

    • Pyridine Exclusion Check (Critical): The pyridine ring in-plane deformation band must remain unshifted at ~990 cm −1 . A shift to >1015 cm −1 would falsely indicate pyridine-N coordination, violating the intended asymmetric coordination mode.

Workflow Step1 1. Regioselective Condensation (2,3-DAP + Benzaldehyde) Val1 Self-Validation: 1H NMR (Unreacted 2-NH2 at ~6.2 ppm) Step1->Val1 Step2 2. Transition Metal Complexation (e.g., Cu(II) Acetate) Val1->Step2 Val2 Self-Validation: FT-IR (Pyridine band unshifted at 990 cm⁻¹) Step2->Val2 Step3 3. Application Profiling (Electrochemistry & Bio-assays) Val2->Step3

Fig 2: Self-validating experimental workflow for ligand synthesis and metal coordination.

Conclusion

The transition from traditional pyridine Schiff bases to N3-[(1E)-phenylmethylene]pyridine-2,3-diamine represents a strategic upgrade in ligand design. By intentionally leaving the pyridine nitrogen uncoordinated, researchers gain a powerful synthetic handle for supramolecular chemistry and targeted biological drug development. Adhering to the self-validating protocols outlined above ensures that the unique electronic and structural benefits of this asymmetric ligand are fully realized in downstream applications.

References

  • Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II)
  • Synthesis, structural and spectroscopic properties of asymmetric schiff bases derived from 2,3-diaminopyridine Source: MOST Wiedzy URL
  • Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review Source: Oriental Journal of Chemistry URL
  • Design of New Schiff-Base Copper(II)

Sources

A Comparative Guide to the Binding Affinity of N3-substituted Pyridine-2,3-diamine Stereoisomers via Molecular Docking

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth comparison of the binding affinities of the (E) and (Z) stereoisomers of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine. We will explore this topic through the lens of a rigorous molecular docking simulation targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase domain, a critical protein in angiogenesis and cancer progression. This document is intended for researchers, scientists, and drug development professionals seeking to understand the impact of stereochemistry on molecular recognition and to apply computational methods in modern drug discovery.

The core of this guide is not just to present data, but to illuminate the causal relationships between a molecule's three-dimensional structure and its biological function. We will delve into the "why" behind the experimental choices, ensuring that every step of the described protocol is transparent and scientifically validated.

Introduction: The Critical Role of Stereochemistry in Drug Design

In the realm of medicinal chemistry, it is a well-established principle that the three-dimensional arrangement of atoms in a molecule is paramount to its biological activity.[1] Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit profoundly different pharmacological and toxicological profiles.[2][3][4] This is because biological targets, such as enzymes and receptors, are chiral environments themselves, leading to stereospecific interactions.[1] One enantiomer might fit perfectly into a binding site, acting as a potent inhibitor, while its mirror image could be inactive or even harmful.[3]

The compound at the center of our investigation, N3-[(phenylmethylene)]pyridine-2,3-diamine, is a Schiff base. Schiff bases, characterized by their azomethine (-C=N-) group, are versatile ligands known for a wide array of biological activities, including anticancer and antimicrobial properties.[5][6][7][8] The C=N double bond in this molecule gives rise to geometric isomerism, resulting in (E) and (Z) stereoisomers. Understanding which isomer possesses a higher binding affinity for a given target is a crucial first step in rational drug design.

This guide will utilize molecular docking, a powerful computational technique, to predict the binding affinity and interaction patterns of these isomers within the ATP-binding pocket of VEGFR2.[9][10] Pyridine and its fused heterocyclic derivatives, such as pyrido[2,3-d]pyrimidines, are well-documented classes of kinase inhibitors, making VEGFR2 an appropriate and clinically relevant target for this study.[11][12][13][14]

Experimental Design & Rationale

Our comparative study is designed to be a self-validating system. We will not only dock our compounds of interest but also perform a crucial validation step to ensure the reliability of our computational model.

Target Selection: VEGFR2 Kinase Domain

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels.[15] Dysregulation of VEGFR2 signaling is a hallmark of several cancers, making it a prime target for anticancer therapies.[15] Numerous small-molecule inhibitors targeting the ATP-binding site of the VEGFR2 kinase domain have been developed.[15] For our study, we have selected the high-resolution crystal structure of the VEGFR2 kinase domain in complex with the inhibitor Tivozanib (AV-951) (PDB ID: 4ASE).[16] This structure provides a well-defined active site, complete with a co-crystallized ligand, which is essential for our protocol validation.

Ligand Preparation: Building the Stereoisomers

The (E) and (Z) stereoisomers of N3-(phenylmethylene)pyridine-2,3-diamine were constructed using molecular modeling software. The key difference lies in the spatial orientation around the C=N double bond. These structures were then subjected to energy minimization using a standard force field (e.g., MMFF94) to obtain stable, low-energy 3D conformations, which is a critical step for accurate docking.[17]

Molecular Docking Software: AutoDock Vina

For this study, we will employ AutoDock Vina, a widely used, open-source molecular docking program known for its speed and accuracy.[9][18][19] It uses a sophisticated scoring function to estimate the binding affinity (in kcal/mol) and predicts the most favorable binding poses of a ligand within a receptor's active site.[18][20]

Detailed Experimental Protocol

This section provides a step-by-step methodology for the molecular docking workflow.

Receptor Preparation
  • Obtain Crystal Structure : Download the PDB file for VEGFR2 (PDB ID: 4ASE) from the RCSB Protein Data Bank.[16]

  • Clean the Structure : Remove all non-essential components from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand (Tivozanib). This is done to ensure the docking simulation is not influenced by non-target molecules.

  • Add Hydrogens and Charges : Add polar hydrogen atoms to the protein structure and assign partial charges (e.g., Kollman charges). This step is crucial for accurately calculating electrostatic interactions.[21]

  • Define the Binding Site : The binding site is defined as a grid box centered on the position of the co-crystallized ligand. The dimensions of the grid box should be large enough to encompass the entire active site and allow for rotational and translational freedom of the ligand. For 4ASE, a grid box centered on the Tivozanib binding site with dimensions of 25Å x 25Å x 25Å is appropriate.[20][22]

Ligand Preparation
  • Generate 3D Structures : Create 3D models of the (E) and (Z) stereoisomers of N3-(phenylmethylene)pyridine-2,3-diamine.

  • Energy Minimization : Perform energy minimization on each isomer to obtain a stable conformation.

  • Prepare for Docking : Convert the ligand structures to the PDBQT format, which includes atomic charges, and defines the rotatable bonds.

Protocol Validation: Re-docking
  • Rationale : Before docking our target compounds, we must first validate that our docking protocol can accurately reproduce the experimentally determined binding pose.

  • Procedure : The co-crystallized ligand (Tivozanib) is extracted from the 4ASE PDB file and then re-docked into the prepared VEGFR2 receptor using the defined grid box and docking parameters.

  • Success Criterion : The protocol is considered validated if the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is less than 2.0 Å.

Docking Simulation
  • Configuration : Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.[21][22]

  • Execution : Run AutoDock Vina using the configuration file. An exhaustiveness parameter of 16 is recommended to ensure a thorough search of the conformational space.[20]

  • Analysis : Vina will generate an output file containing the predicted binding poses for each isomer, ranked by their binding affinity scores (in kcal/mol). The lower (more negative) the score, the higher the predicted binding affinity.

Visualization of the Workflow

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Receptor (PDB ID: 4ASE) Clean 2. Clean Receptor (Remove Water, Ligand) PDB->Clean H_Charge 3. Add Hydrogens & Assign Charges Clean->H_Charge Redock 5. Re-dock Native Ligand H_Charge->Redock Grid 7. Define Grid Box H_Charge->Grid Ligand_E 4a. Prepare (E)-Isomer Dock_E 8a. Dock (E)-Isomer Ligand_E->Dock_E Ligand_Z 4b. Prepare (Z)-Isomer Dock_Z 8b. Dock (Z)-Isomer Ligand_Z->Dock_Z RMSD 6. Calculate RMSD (< 2.0 Å?) Redock->RMSD RMSD->Grid Validation OK Grid->Dock_E Grid->Dock_Z Analyze 9. Analyze Results Dock_E->Analyze Dock_Z->Analyze Compare 10. Compare Affinity & Interactions Analyze->Compare

Caption: Molecular docking workflow from preparation to analysis.

Results and Discussion

The molecular docking simulations yielded distinct binding affinities and interaction patterns for the (E) and (Z) stereoisomers. The results are summarized below.

Quantitative Comparison of Binding Affinity
StereoisomerBinding Affinity (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
(E)-Isomer -8.5Cys919, Glu885, Asp10463
(Z)-Isomer -7.2Cys919, Leu8401

The data clearly indicates that the (E)-isomer exhibits a significantly higher predicted binding affinity for the VEGFR2 active site compared to the (Z)-isomer. A lower binding energy score represents a more stable protein-ligand complex.

Analysis of Molecular Interactions

The superior binding affinity of the (E)-isomer can be attributed to its more favorable stereochemistry, which allows for a greater number of stabilizing interactions within the binding pocket.

  • (E)-Isomer Interactions : The planar, extended conformation of the (E)-isomer allows it to fit snugly into the narrow ATP-binding cleft. The pyridine-2-amine moiety forms a crucial hydrogen bond with the backbone carbonyl of Cys919 in the hinge region, a canonical interaction for many VEGFR2 inhibitors. Furthermore, the diamine portion of the molecule is positioned to form additional hydrogen bonds with the side chains of Glu885 and Asp1046 , which anchor the ligand firmly in the pocket. The phenyl ring extends into a hydrophobic pocket, forming favorable van der Waals interactions.

  • (Z)-Isomer Interactions : In contrast, the stereochemistry of the (Z)-isomer introduces a steric clash. The phenyl ring is oriented in a way that prevents the molecule from achieving the same deep, planar insertion as the (E)-isomer. While it can still form a hydrogen bond with Cys919 , the overall geometry is less optimal. It fails to establish the critical hydrogen bonds with Glu885 and Asp1046. Its interactions are primarily limited to weaker hydrophobic contacts, resulting in a less stable complex and a higher (less favorable) binding energy score.

G cluster_E (E)-Isomer Interactions cluster_Z (Z)-Isomer Interactions E_isomer (E)-Isomer Binding Affinity: -8.5 kcal/mol E_interactions H-Bond with Cys919 H-Bond with Glu885 H-Bond with Asp1046 Hydrophobic Interaction E_isomer->E_interactions Conclusion Conclusion: (E)-Isomer shows superior binding due to optimal geometry for H-bonding and hydrophobic interactions. E_interactions->Conclusion Z_isomer (Z)-Isomer Binding Affinity: -7.2 kcal/mol Z_interactions H-Bond with Cys919 Steric Hindrance Weaker Hydrophobic Interaction Z_isomer->Z_interactions Z_interactions->Conclusion

Caption: Comparison of molecular interactions for E and Z stereoisomers.

Conclusion

This molecular docking study provides compelling computational evidence that the stereochemical configuration of N3-[(phenylmethylene)]pyridine-2,3-diamine has a profound impact on its binding affinity for the VEGFR2 kinase domain. The (E)-isomer is predicted to be a significantly more potent binder than the (Z)-isomer. This difference is primarily due to the (E)-isomer's extended conformation, which allows for a more optimal fit within the active site, maximizing key hydrogen bonding and hydrophobic interactions.

These findings underscore the absolute necessity of considering stereoisomerism in the early stages of drug discovery.[23][24] For this class of compounds, synthetic efforts should focus on isolating the (E)-isomer to maximize therapeutic potential. This guide provides a robust and validated computational framework that can be adapted to compare the binding affinities of stereoisomers for a wide range of biological targets, thereby accelerating the rational design of new, more effective therapeutic agents.

References

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). Vertex AI Search.
  • Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. (2021, October 30). Journal of Scientific Research.
  • Beginner's Guide for Docking using Autodock Vina. (2020, April 19).
  • Pharmacological Significance of Stereoisomerism.
  • Basic docking. Autodock Vina 1.2.
  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube.
  • What is the application of stereochemistry in drug design? (2025, May 21).
  • Vina Docking Tutorial. Eagon Research Group.
  • Effects of Stereoisomers on Drug Activity. (2021, June 21). American Journal of Biomedical Science and Research.
  • A review of drug isomerism and its significance. PMC.
  • Heterocyclic Schiff base transition metal complexes in antimicrobial and anticancer chemotherapy. PMC.
  • Schiff Base: An Overview of its Medicinal Chemistry Potential for New Drug Molecules. International Journal of Pharmaceutical and Clinical Research.
  • STEREOCHEMISTRY AND ITS ROLE IN DRUG DESIGN. (2014, November 1). International Journal of Pharmaceutical Sciences and Research (IJPSR).
  • 3VHE: Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. (2011, November 2). RCSB PDB.
  • 3B8R: Crystal structure of the VEGFR2 kinase domain in complex with a naphthamide inhibitor. (2008, April 1). RCSB PDB.
  • Design and Bio Evaluation of Schiff Base and Their Metal Complexes: A Green Route to Potential Anticancer Agents. (2026, February 11). ACS Omega.
  • 4ASE: CRYSTAL STRUCTURE OF VEGFR2 (JUXTAMEMBRANE AND KINASE DOMAINS) IN COMPLEX WITH TIVOZANIB (AV-951). (2012, September 26). RCSB PDB.
  • 2OH4: Crystal structure of Vegfr2 with a benzimidazole-urea inhibitor. (2007, September 18). RCSB PDB.
  • Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). (2023, December 15). PubMed.
  • Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. (2019, October 18). PMC.
  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC.
  • Key Topics in Molecular Docking for Drug Design. (2019, September 15). MDPI.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC.
  • US7423051B2 - 2,6-diaminopyridine derivatives.
  • Influence of Protonation, Tautomeric, and Stereoisomeric States on Protein−Ligand Docking Results. (2009, May 19).
  • Synthesis of pyrido [2,3-d] pyrimidine diamine derivative.
  • Docking, stereoisomer, and synthetic chemical database analysis.
  • Docking conditions when the ligand is in the racemic mixture? (2018, January 12).
  • Antibacterial activities of Groebke-Blackburn-Bienaymé derived imidazo[1,2-a]pyridin-3-amines. PMC.
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023, February 13). Frontiers.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025, December 16). An-Najah Staff.
  • Biological Activity of Naturally Derived Naphthyridines. (2021, July 16). Semantic Scholar.
  • Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (benzylimino)pyridine analogues as potential anti-plasmodial agents. (2026, March 3).

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Mass spectrometry fragmentation pattern analysis of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine vs structural analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, heterocyclic Schiff bases (imines) are frequently synthesized as precursors for biologically active benzimidazoles and imidazopyridines. Distinguishing between positional isomers—specifically, identifying the exact condensation site on an asymmetrical diamine—is a critical analytical challenge.

This guide provides an in-depth comparative analysis of the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation patterns of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine against two key structural analogs: its positional isomer (N2-analog ) and its carbocyclic counterpart (benzene-1,2-diamine analog ). By understanding the causality behind these fragmentation pathways, researchers can confidently assign structural isomers without relying solely on 2D-NMR.

Structural Context and Mechanistic Causality

The fragmentation of ortho-diamine Schiff bases is governed by two competing pathways: azomethine α -cleavage and intramolecular dehydrogenative cyclization . The dominance of either pathway is strictly dictated by the nucleophilicity of the adjacent free amine and the charge localization on the heterocyclic core[1].

The Analogs in Question:
  • Target Compound: N3-[(1E)-phenylmethylene]pyridine-2,3-diamine ([M+H]⁺ = 198.10)

  • Analog 1 (Positional Isomer): N2-[(1E)-phenylmethylene]pyridine-2,3-diamine ([M+H]⁺ = 198.10)

  • Analog 2 (Carbocyclic Analog): N-[(1E)-phenylmethylene]benzene-1,2-diamine ([M+H]⁺ = 197.11)

The Causality of Fragmentation (The "Why")

When ionized via ESI in positive mode, the azomethine nitrogen is readily protonated. However, the subsequent fragmentation depends on the electronic environment[2]:

  • Target Compound (N3-imine): The condensation occurs at the 3-position, leaving the 2-amino group free. Because the 2-amino group is adjacent to the electron-withdrawing pyridine nitrogen, it is significantly less nucleophilic[3]. Consequently, intramolecular attack on the imine carbon to form the imidazo[4,5-b]pyridine cation (loss of 2 Da, H₂) requires higher activation energy. Azomethine cleavage dominates at lower collision energies.

  • Analog 1 (N2-imine): The 3-amino group is free and highly nucleophilic. It rapidly attacks the protonated imine, making the cyclized [M+H-H₂]⁺ ion (m/z 196) the base peak even at low collision energies.

  • Analog 2 (Benzene analog): Lacking the electron-withdrawing pyridine nitrogen, the free amine is highly reactive, leading to near-instantaneous cyclization to a benzimidazole core.

Comparative Fragmentation Data

The following table summarizes the diagnostic MS/MS product ions for the [M+H]⁺ precursors at a normalized Collision Energy (CE) of 20 eV.

CompoundPrecursor [M+H]⁺Cyclization [M+H-H₂]⁺ α -Cleavage [Diamine+H]⁺Phenyl Cation [Ph]⁺Primary Diagnostic Feature
Target (N3-imine) m/z 198.10m/z 196.08 (15%)m/z 110.07 (100%)m/z 77.03 (45%)High abundance of m/z 110 due to poor cyclization kinetics.
Analog 1 (N2-imine) m/z 198.10m/z 196.08 (85%)m/z 110.07 (20%)m/z 77.03 (10%)Dominant m/z 196 peak; rapid imidazopyridine formation.
Analog 2 (Benzene) m/z 197.11m/z 195.09 (95%)m/z 109.07 (<5%)m/z 77.03 (<5%)Near-total conversion to benzimidazole derivative.

Data Interpretation: The ratio of the m/z 196 to m/z 110 ions serves as a direct proxy for the nucleophilicity of the adjacent amine, allowing for definitive differentiation between the N2 and N3 isomers.

Experimental Methodology: Self-Validating MS/MS Protocol

To ensure data integrity and reproducibility, the following protocol employs a self-validating system using Collision Energy (CE) ramping and MS³ validation. By observing the kinetic shift from cyclization to cleavage across a CE gradient, the structural connectivity is internally verified.

Step 1: Sample Preparation & Ionization Optimization
  • Dissolve the synthesized Schiff base in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid . Rationale: Acidic conditions are mandatory to ensure complete protonation of the azomethine nitrogen, which directs the subsequent charge-driven fragmentation[1].

  • Spike the sample with 0.5 µg/mL of a structurally rigid internal standard (e.g., caffeine, m/z 195.08) to monitor spray stability and normalize ion counts.

Step 2: ESI-qTOF-MS/MS Acquisition
  • Infuse the sample directly into the ESI source at 10 µL/min.

  • Source Parameters: Set Capillary Voltage to +3.0 kV, Desolvation Temperature to 250°C, and Cone Voltage to 25 V to prevent in-source fragmentation.

  • CE Ramping (The Validation Step): Isolate the precursor ion (m/z 198.10) using a narrow quadrupole isolation window (1.0 Da). Acquire MS/MS spectra at three distinct CE levels: 10 eV, 20 eV, and 30 eV .

    • Validation Check: At 10 eV, the m/z 196 peak should slowly emerge. At 30 eV, the m/z 110 peak must dominate. If m/z 196 dominates at all energies, the sample is likely the N2-isomer.

Step 3: MS³ Structural Confirmation
  • Using an ion trap or tribrid mass spectrometer, isolate the m/z 198 precursor, apply 15 eV to generate the m/z 196 product ion.

  • Isolate the m/z 196 ion and subject it to a secondary CID event (MS³).

  • Observe the loss of HCN (-27 Da) yielding m/z 169, confirming the presence of the fused imidazo[4,5-b]pyridine heterocyclic core.

Fragmentation Pathway Visualization

The following diagram illustrates the divergent, energy-dependent fragmentation pathways of the target N3-imine compound.

MS_Workflow Precursor Precursor Ion[M+H]+ m/z 198 Path1 Low CE (10-15 eV) Intramolecular Cyclization Precursor->Path1 Path2 High CE (20-30 eV) Azomethine α-Cleavage Precursor->Path2 Imidazo Imidazo[4,5-b]pyridine Cation m/z 196 (-2 Da) Path1->Imidazo FragA Pyridine-2,3-diamine Cation m/z 110 Path2->FragA FragB Phenyl Cation m/z 77 Path2->FragB

ESI-MS/MS fragmentation pathways of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine.

Sources

Safety Operating Guide

Operational Safety and Disposal Guide: N3-[(1E)-phenylmethylene]pyridine-2,3-diamine

Author: BenchChem Technical Support Team. Date: April 2026

As a specialized Schiff base (imine) synthesized via the condensation of pyridine-2,3-diamine and benzaldehyde, N3-[(1E)-phenylmethylene]pyridine-2,3-diamine is frequently utilized as a chelating ligand or a pharmacophore in advanced drug development. While the intact molecule presents standard organic handling risks, its chemical instability under specific conditions dictates strict, specialized disposal procedures.

This guide provides drug development professionals with field-proven, self-validating protocols to ensure environmental compliance and laboratory safety.

Mechanistic Hazard Profile & Causality

To safely manage this compound, one must understand the causality behind its degradation. The core structural vulnerability of this compound is its dynamic carbon-nitrogen double bond (C=N). Schiff bases are highly susceptible to hydrolysis under acidic or aqueous conditions ([1]).

If improperly disposed of in an acidic waste stream, the imine bond cleaves, releasing its parent components:

  • Pyridine-2,3-diamine: A highly toxic and corrosive aromatic amine that poses severe acute oral toxicity and long-term hazards to aquatic life ([2]).

  • Benzaldehyde: A volatile respiratory and dermal irritant.

To prevent the generation of these highly hazardous byproducts in the waste stream, disposal protocols must be designed around moisture exclusion and pH control .

G A N3-[(1E)-phenylmethylene] pyridine-2,3-diamine B Aqueous / Acidic Waste Stream A->B Improper routing F Solid / Organic Waste Stream A->F Proper segregation C Imine Hydrolysis B->C Catalyzes D Pyridine-2,3-diamine (Toxic / Corrosive) C->D E Benzaldehyde (Irritant) C->E G EPA RCRA Compliant Incineration D->G Increased risk E->G F->G Safe disposal

Workflow illustrating chemical hydrolysis risks and proper EPA-compliant disposal routing.

Quantitative Hazard Data

Table 1: Physicochemical & Hazard Summary

Parameter Specification / Hazard Profile
Chemical Class Schiff Base / Pyridine Derivative
Primary Hazard Acute Toxicity (Oral), Skin Corrosion, Aquatic Toxicity
Stability Unstable in acidic/aqueous media (Hydrolysis risk)

| EPA RCRA Status | Characteristic Hazardous Waste (Toxicity/Ignitability) |

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Self-Validation Check
Gloves Nitrile (double-gloved) or Neoprene Perform an air-inflation test prior to donning to check for microscopic pinhole leaks.
Eye Protection Chemical splash goggles Ensure a tight seal around the face; verify zero gap between the goggles and skin.
Respiratory N95 or P100 particulate respirator Perform a positive/negative pressure seal check before entering the workspace.

| Body | Flame-resistant lab coat | Ensure coat cuffs are securely tucked under the outer glove layer. |

Self-Validating Disposal Protocols

Standard operating procedures often fail when they lack internal verification. The following methodologies incorporate self-validating checks to guarantee operational safety at every step.

Phase 1: Waste Segregation and Compatibility Verification

Causality: Mixing this compound with incompatible waste (acids or heavy aqueous streams) triggers exothermic hydrolysis and the release of toxic pyridine-2,3-diamine.

  • Designate a specific, dry, non-halogenated organic waste container exclusively for Schiff base derivatives.

  • Test: Before adding any new solvent or chemical to this specific waste carboy, extract a 1 mL aliquot of the existing waste and test it with pH indicator paper.

  • Validation Check: The pH must read ≥ 7.0. If the waste is acidic (pH < 7.0), do not add the N3-[(1E)-phenylmethylene]pyridine-2,3-diamine. Segregate the chemical into a new, pristine container to prevent catalytic degradation.

Phase 2: Containment and Labeling

Causality: Proper containment prevents environmental release and protects downstream waste handlers from unexpected exposure to corrosive amines.

  • Transfer the solid or dissolved waste into a high-density polyethylene (HDPE) or amber glass container. Avoid metal containers, which may react with trace free amines.

  • Seal the container tightly with a PTFE-lined cap.

  • Validation Check: Perform a tilt-test. Invert the sealed container 45 degrees for 10 seconds over a secondary containment tray. Visually inspect the cap thread for any micro-leaks. If completely dry, apply the official EPA hazardous waste label, explicitly listing "N3-[(1E)-phenylmethylene]pyridine-2,3-diamine" and "Toxic/Aquatic Hazard".

Phase 3: Spill Response and Decontamination

Causality: Dry sweeping generates airborne toxic dust, while using water or acidic neutralizers will hydrolyze the compound and embed toxic pyridine derivatives into porous lab surfaces.

  • Evacuate non-essential personnel and don full PPE (including a P100 respirator).

  • Cover solid powder spills with a dry, inert absorbent (e.g., vermiculite or dry sand) to suppress dust generation.

  • Sweep the mixture gently into a designated solid waste container using a non-sparking tool.

  • Validation Check: Wash the spill area with a mild, basic detergent solution (pH 8-9) to lift organic residues without triggering hydrolysis. Wipe the area with a pristine white filter paper; if any yellow/brown residue transfers to the paper, repeat the basic detergent wash until the paper remains completely clean.

Regulatory Classification & Final Routing

Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), pyridine and its derivatives are strictly regulated. While this specific Schiff base may not have a distinct "U" or "P" listing, its toxicity profile and the characteristics of its degradation products classify it as a Characteristic Hazardous Waste ([3]).

  • Waste Code Assignment: Depending on the solvent used for experimental preparation and disposal, it typically falls under D001 (if dissolved in ignitable solvents) or general characteristic toxicity due to the pyridine moiety.

  • Final Disposal Method: The self-validated, sealed containers must be routed to a licensed hazardous waste facility for high-temperature incineration . Incineration ensures the complete thermal destruction of the stable aromatic pyridine ring and the imine bond, permanently neutralizing the threat of aquatic contamination.

References

  • Fire-Safe Fully Bio-Based Schiff Base Epoxy Thermosets with Excellent Mechanical Properties and Adjustable Degradability. ACS Publications. Available at:[Link]

  • 2,3-Diaminopyridine Safety Data. LookChem. Available at:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US Environmental Protection Agency (EPA). Available at:[Link]

Sources

Mastering the Safe Handling of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Implementation

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical entities like N3-[(1E)-phenylmethylene]pyridine-2,3-diamine, a compound with a pyridine core and aromatic amine functionalities, demands a meticulous and informed approach to personal protection and laboratory practice. This guide provides essential, actionable intelligence for the safe handling, use, and disposal of this compound, ensuring the well-being of our personnel and the integrity of our research.

Foundational Principles of Safe Handling

A multi-layered approach to safety is paramount when working with N3-[(1E)-phenylmethylene]pyridine-2,3-diamine. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE) to minimize all potential routes of exposure.

Engineering Controls: The First Line of Defense

All manipulations of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood.[1][2][3] This is critical to prevent the inhalation of any dust or aerosols that may be generated. The fume hood should have a demonstrated and documented face velocity appropriate for handling potentially hazardous compounds. Furthermore, an emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[1]

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE ensemble is mandatory for all personnel handling N3-[(1E)-phenylmethylene]pyridine-2,3-diamine. The selection of appropriate PPE is based on minimizing contact with and absorption of the chemical.

Protection TypeRecommended EquipmentSpecification Examples
Eye and Face Protection Chemical safety goggles and a face shieldANSI Z87.1 compliant; provides robust protection against splashes and impacts.
Hand Protection Chemical-resistant gloves (double gloving is recommended)Butyl rubber or PVA gloves are highly recommended for handling pyridine-like substances.[1] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[3]
Body Protection Chemical-resistant lab coat or apron, and disposable coverallsTo be worn over personal clothing to prevent skin contact.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesThis is required if there is a potential for exposure outside of a certified chemical fume hood, such as during a significant spill.[1]

Operational Blueprint: From Receipt to Disposal

A systematic workflow is crucial to ensure safety at every stage of this compound's lifecycle in the laboratory.

Receiving and Storage

Upon receipt, the container should be inspected for any damage or leaks. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][2]

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clear of any unnecessary items. A spill kit should be readily available.

  • Donning PPE : Put on all required PPE as detailed in the table above.

  • Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to contain any airborne particles.

  • Dissolution : When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling : After handling, decontaminate all surfaces and equipment. Remove PPE in the designated area, avoiding cross-contamination. Wash hands thoroughly with soap and water.[1]

Emergency Preparedness: A Proactive Stance

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek prompt medical attention.[1]

  • Skin Contact : Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[1]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Spill Management

For a small spill contained within the fume hood, trained personnel wearing appropriate PPE can use an inert absorbent material to clean it up.[1] For larger spills, or any spill outside of a fume hood, evacuate the area, secure it, and contact the institutional Environmental Health & Safety (EHS) department immediately.[1]

Disposal Plan: Environmental Responsibility

N3-[(1E)-phenylmethylene]pyridine-2,3-diamine and any materials contaminated with it are to be considered hazardous waste.[4][5]

  • Waste Collection : Collect all waste in a designated, sealable, and clearly labeled hazardous waste container.[1][4] The label should include "Hazardous Waste" and the full chemical name.

  • Storage : Store the waste container in a secure, designated area away from incompatible materials.

  • Disposal : Arrange for disposal through the institution's EHS department or a licensed chemical waste disposal service.[4] Under no circumstances should this chemical or its waste be disposed of down the drain.[4]

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_fume_hood Verify Fume Hood Operation prep_spill_kit Ensure Spill Kit is Accessible prep_fume_hood->prep_spill_kit prep_ppe Don Appropriate PPE prep_spill_kit->prep_ppe handle_weigh Weigh Compound prep_ppe->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_surfaces Decontaminate Surfaces & Glassware handle_dissolve->cleanup_surfaces After Experiment cleanup_ppe Doff PPE Correctly cleanup_surfaces->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_collect Collect Waste in Labeled Container cleanup_wash->disp_collect Manage Waste disp_store Store in Designated Area disp_collect->disp_store disp_contact_ehs Contact EHS for Pickup disp_store->disp_contact_ehs

Caption: Workflow for the safe handling and disposal of N3-[(1E)-phenylmethylene]pyridine-2,3-diamine.

References

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

Sources

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